molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5

7-Bromofuro[3,2-c]pyridine

Cat. No.: B2643237
CAS No.: 603300-96-5
M. Wt: 198.019
InChI Key: JMMYOTFMNBWDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromofuro[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.019. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYOTFMNBWDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 7-Bromofuro[3,2-c]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable core for the development of novel therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, 7-Bromofuro[3,2-c]pyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and experimental protocols. The synthesis is strategically divided into two main stages: the construction of the core furo[3,2-c]pyridine ring system and the subsequent regioselective bromination. This guide emphasizes the rationale behind the chosen methodologies, providing insights into the chemical principles that govern each transformation.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine ring gives rise to a class of heterocyclic compounds known as furopyridines. The specific arrangement of the fused rings in furo[3,2-c]pyridine results in a unique electron distribution and three-dimensional shape, which are critical determinants of its biological activity. Derivatives of this scaffold have been investigated for a range of pharmacological applications, including as kinase inhibitors for cancer therapy and as agents targeting various receptors and enzymes in the central nervous system.

The introduction of a bromine atom at the 7-position of the furo[3,2-c]pyridine core provides a versatile synthetic handle for further functionalization. The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. This enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. This guide will detail a reliable and adaptable synthetic route to this compound, empowering researchers to access this valuable building block.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is strategically approached in a two-part sequence. The first part focuses on the construction of the foundational furo[3,2-c]pyridine core. The second part addresses the selective introduction of a bromine atom at the C-7 position.

Part I: Synthesis of the Furo[3,2-c]pyridine Core

The construction of the bicyclic furo[3,2-c]pyridine system is achieved through a convergent strategy that involves the formation of the furan ring onto a pre-existing pyridine scaffold. A powerful and widely utilized method for this type of transformation is a sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach offers high efficiency and functional group tolerance. The key steps are:

  • Preparation of a Dihalogenated Pyridine Precursor: The synthesis commences with a suitable pyridine derivative that is functionalized at the 3- and 4-positions to facilitate the subsequent coupling and cyclization steps. A highly useful starting material for this purpose is 4-chloro-3-iodopyridine.

  • Sonogashira Cross-Coupling: The 3-iodo substituent of 4-chloro-3-iodopyridine serves as a handle for a palladium- and copper-co-catalyzed Sonogashira coupling with a terminal alkyne.[1][2] The choice of the alkyne is critical; for the synthesis of the parent furo[3,2-c]pyridine, an alkyne with a protected hydroxyl group, such as trimethylsilylacetylene, is employed.

  • Intramolecular Cyclization: The resulting 3-alkynyl-4-chloropyridine intermediate undergoes an intramolecular cyclization to form the furan ring. This cyclization is typically promoted by a base and involves the nucleophilic attack of the in situ-generated hydroxyl group (after deprotection of the silyl ether) onto the alkyne, followed by the displacement of the chloride at the 4-position.

Part II: Regioselective Bromination

With the furo[3,2-c]pyridine core in hand, the next stage is the introduction of the bromine atom at the desired C-7 position. Direct electrophilic bromination of the furo[3,2-c]pyridine ring can lead to a mixture of products due to the competing reactivity of the furan and pyridine rings. A more controlled and regioselective approach involves the activation of the pyridine ring towards nucleophilic attack through the formation of an N-oxide.[3][4] This strategy involves:

  • N-Oxidation: The nitrogen atom of the furo[3,2-c]pyridine is oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Regioselective Bromination of the N-oxide: The furo[3,2-c]pyridine N-oxide is then subjected to bromination. The N-oxide functionality activates the C2 and C4 (in this case, C7) positions of the pyridine ring towards nucleophilic attack. By employing a suitable brominating agent and reaction conditions, the bromine can be selectively introduced at the C-7 position.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_part1 Part I: Furo[3,2-c]pyridine Core Synthesis cluster_part2 Part II: Regioselective Bromination A 4-Chloropyridine B 4-Chloro-3-iodopyridine A->B Iodination C 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling D Furo[3,2-c]pyridine C->D Deprotection & Cyclization E Furo[3,2-c]pyridine F Furo[3,2-c]pyridine N-oxide E->F N-Oxidation G This compound F->G Bromination Sonogashira_Mechanism cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC≡CSiMe₃ Ar-Pd(II)-(C≡CSiMe₃)(L₂) ArPdI->ArPdC≡CSiMe₃ Transmetalation ArPdC≡CSiMe₃->Pd0 Reductive Elimination ArC≡CSiMe₃ Ar-C≡CSiMe₃ ArPdC≡CSiMe₃->ArC≡CSiMe₃ CuC≡CSiMe₃ Cu-C≡CSiMe₃ CuC≡CSiMe₃->ArPdI HC≡CSiMe₃ H-C≡CSiMe₃ CuI CuI CuI->CuC≡CSiMe₃ Base, HC≡CSiMe₃

References

discovery and history of brominated furopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Brominated Furopyridines

Authored by Gemini, Senior Application Scientist

Abstract

The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives rise to the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. As isosteres of biologically relevant quinolines and benzofurans, furopyridines have been a focal point of synthetic and therapeutic research for nearly a century. The introduction of a bromine atom onto this core has proven to be a pivotal strategy, transforming the scaffold into a versatile platform for drug discovery. Bromination not only modulates the physicochemical and pharmacological properties of the parent molecule but also serves as a crucial synthetic handle for extensive structure-activity relationship (SAR) studies via cross-coupling reactions. This guide provides a comprehensive overview of the historical discovery of furopyridines, the development of bromination methodologies, and the evolution of brominated furopyridines from versatile intermediates to potent therapeutic agents, particularly in the realm of bromodomain inhibition.

The Furopyridine Core: A Union of Opposing Electronic Natures

Furopyridines are bicyclic heteroaromatic compounds formed by the annulation of a furan ring and a pyridine ring. This fusion can result in six possible isomers, with the most commonly studied being the furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine systems.[1] The inherent electronic dichotomy of the scaffold—the electron-rich furan and the electron-poor pyridine—governs its chemical reactivity and provides a unique foundation for its biological activity.[1]

While not widespread in nature, the furopyridine skeleton is found in certain alkaloids, hinting at its potential for biological recognition.[1] However, its true value in modern science lies in its role as a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

The strategic introduction of a bromine atom is a cornerstone of modern drug design.[5] Bromine can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, thereby favorably altering a drug candidate's pharmacokinetic profile.[4][5] More importantly, the bromo-substituent is an exceptionally versatile functional group for further molecular elaboration, a concept that has been central to the history of brominated furopyridines.

Historical Context: From Scaffold Synthesis to Strategic Bromination

The journey of furopyridines began nearly a century ago, with early efforts focused on establishing reliable methods for constructing the core bicyclic system.[2] Synthetic chemists developed two primary strategies that remain relevant today:

  • Furan Ring Formation: Building the furan ring onto a pre-formed, functionalized pyridine derivative.

  • Pyridine Ring Construction: Assembling the pyridine ring from a substituted furan precursor.[1]

The latter approach often faced challenges due to the instability of the furan ring under the strongly acidic conditions typically required for classical pyridine syntheses, such as the Skraup or Friedländer reactions.[1] One of the earliest successful constructions was the synthesis of a furo[2,3-c]pyridine derivative by Mertes and colleagues, which marked a significant step forward in accessing this class of compounds.[1]

The Rationale and advent of Bromination

With robust syntheses of the furopyridine core established, attention turned to its functionalization. The primary motivation for bromination was to install a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. The π-excessive nature of the furan ring makes it the preferred site for electrophilic aromatic substitution. Consequently, electrophilic bromination of a furopyridine scaffold occurs selectively on the furan ring, a predictable outcome that chemists have exploited extensively.[1]

This strategic bromination allows a single furopyridine intermediate to become the progenitor of an entire library of analogues through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This approach is fundamental to modern medicinal chemistry for exploring the SAR of a new chemical series.[6][7]

Workflow: From Core Synthesis to Diversification

The following diagram illustrates the logical flow from the synthesis of the parent furopyridine to a diversified library of drug candidates, highlighting the pivotal role of the brominated intermediate.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Key Functionalization cluster_2 Part 3: Diversification for SAR Pyridine_Precursor Pyridine Precursor Furan_Formation Furan Ring Formation Pyridine_Precursor->Furan_Formation Furopyridine_Core Furopyridine Core Furan_Formation->Furopyridine_Core Bromination Electrophilic Bromination (e.g., NBS) Furopyridine_Core->Bromination Introduction of reactive handle Bromo_Furopyridine Bromo-Furopyridine (Key Intermediate) Bromination->Bromo_Furopyridine Cross_Coupling Pd-Catalyzed Cross-Coupling Bromo_Furopyridine->Cross_Coupling Suzuki, Stille, Buchwald-Hartwig, etc. Compound_Library Diverse Compound Library (R1, R2, R3...) Cross_Coupling->Compound_Library G start    Furo[3,2-c]pyridine   end    3-Bromofuro[3,2-c]pyridine   start->end NBS, CHCl3 ───────────> rt, 4h

References

An In-depth Technical Guide to the Solubility and Stability of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Bromofuro[3,2-c]pyridine is a heterocyclic compound of increasing interest within pharmaceutical research and development. Its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound. In the absence of extensive published data, this document emphasizes robust experimental protocols and theoretical considerations to empower researchers in generating reliable data for their specific applications. Methodologies for solubility determination in various solvent systems, and a systematic approach to evaluating stability under hydrolytic, thermal, and photolytic stress are detailed. This guide is intended to be a foundational resource for scientists working with this compound, enabling informed decisions in formulation development, process chemistry, and analytical method development.

Introduction: The Significance of this compound in Medicinal Chemistry

The furo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that can be exploited for targeted interactions with biological macromolecules. The introduction of a bromine atom at the 7-position further modulates the molecule's properties, offering a handle for subsequent chemical modifications through cross-coupling reactions, and influencing its lipophilicity and metabolic stability.

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts a compound's bioavailability and the feasibility of its formulation for in vitro and in vivo studies. Stability, on the other hand, dictates its shelf-life, storage conditions, and potential degradation pathways, which are critical for ensuring the safety and efficacy of any resulting drug product. This guide provides the necessary theoretical framework and practical methodologies to thoroughly characterize these critical attributes.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValue/InformationSource
Molecular Formula C₇H₄BrNO--INVALID-LINK--
Molecular Weight 198.02 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

The recommendation for refrigerated and dry storage suggests potential sensitivity to thermal degradation and hydrolysis.

Solubility Profile: A Methodological Approach

Due to the limited availability of public quantitative solubility data for this compound, this section focuses on providing robust, validated protocols for its determination in both aqueous and organic solvents.

Theoretical Considerations

The solubility of this compound will be governed by its molecular structure. The fused aromatic system imparts a degree of lipophilicity, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and potentially be protonated at low pH, which would increase aqueous solubility. The bromine atom will further increase its lipophilicity. Therefore, it is anticipated that this compound will exhibit higher solubility in organic solvents compared to aqueous media.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility and is the recommended approach.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF)).

    • Ensure enough solid is present to maintain a visible excess throughout the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Diagram: Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess this compound to vials prep2 Add selected solvents prep1->prep2 equil1 Seal vials and agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or let stand to settle solid equil1->sep1 analysis1 Withdraw and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by validated HPLC-UV method analysis2->analysis3 report 5. Report Data analysis3->report Calculate Solubility (mg/mL)

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

General Considerations for Forced Degradation Studies
  • Degradation Extent: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[3]

  • Analytical Method: A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is required to separate the parent compound from its degradation products.[4]

  • Control Samples: Unstressed samples should be analyzed alongside the stressed samples to serve as a baseline.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug molecules. The stability of this compound should be evaluated across a range of pH values.

Experimental Protocol: Hydrolytic Stability Assessment

  • Sample Preparation:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media. Due to the anticipated low aqueous solubility, a co-solvent such as acetonitrile or ethanol may be necessary.[5]

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

Diagram: Hydrolytic Stability Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions in acidic, neutral, and basic media stress1 Incubate at elevated temperature (e.g., 60°C) start->stress1 stress2 Withdraw aliquots at multiple time points stress1->stress2 analysis1 Neutralize samples (if acidic/basic) stress2->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 end Determine degradation kinetics and identify products analysis2->end

Caption: General workflow for assessing hydrolytic stability.

Thermal Stability

Thermal stability is crucial for determining appropriate manufacturing and storage conditions. Thermogravimetric Analysis (TGA) is a powerful technique for evaluating thermal decomposition.

Experimental Protocol: Thermal Stability Assessment (TGA)

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound into a TGA pan.

  • TGA Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Monitor the weight loss as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition provides an indication of the thermal stability of the compound. The resulting thermogram can reveal the number of decomposition steps.[6]

Diagram: Thermal Stability Analysis Logic

G cluster_tga Thermogravimetric Analysis (TGA) cluster_output Data Output cluster_interpretation Interpretation compound This compound Sample tga_process Heat sample at a constant rate in a controlled atmosphere compound->tga_process thermogram Generate Thermogram (Weight vs. Temperature) tga_process->thermogram interpretation Determine onset of decomposition and degradation profile thermogram->interpretation

Caption: Logical flow for assessing thermal stability using TGA.

Photostability

Photostability testing is essential to determine if the compound is sensitive to light, which has implications for packaging and handling.

Experimental Protocol: Photostability Assessment

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Also, expose the solid compound to light.

    • Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] A photostability chamber is recommended.

  • Sample Analysis:

    • At appropriate time intervals, analyze the exposed samples and the control samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of any reliable solubility and stability study.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common and recommended technique.

Typical HPLC Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to resolve the parent compound from its degradation products and any matrix components.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely available, the provided protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data to support their drug discovery and development efforts.

It is recommended that a thorough solubility screen be performed early in the development process to guide formulation strategies. Forced degradation studies should be conducted to establish the intrinsic stability of the molecule and to develop and validate a robust stability-indicating analytical method. The data generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any future drug candidates derived from this promising heterocyclic scaffold.

References

Quantum Chemical Blueprint for 7-Bromofuro[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Furo[3,2-c]pyridines and the Predictive Power of Quantum Chemistry

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated potential as kinase inhibitors, particularly in targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1] The introduction of a bromine atom at the 7-position, yielding 7-Bromofuro[3,2-c]pyridine, offers a strategic vector for further chemical modification and optimization of drug-like properties. Bromine's unique electronic and steric characteristics can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.

In the contemporary drug discovery landscape, computational chemistry has become an indispensable tool for accelerating the design-make-test-analyze cycle.[2] Among the various computational methods, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to probe the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive protocol for the in-silico characterization of this compound using quantum chemical calculations. By elucidating its fundamental properties, we can generate actionable insights to guide the synthesis of novel derivatives with enhanced therapeutic potential.

This document will detail a robust computational workflow, from geometry optimization to the prediction of spectroscopic signatures. The causality behind each methodological choice will be explained, ensuring a transparent and reproducible approach. While experimental data for this compound is not extensively available in the public domain, the computational results presented herein serve as a predictive blueprint, offering a solid foundation for future experimental validation and targeted drug design efforts.

Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical calculations hinges on the judicious selection of the theoretical level, encompassing the functional and the basis set. The protocol outlined below is designed to provide a balance between computational cost and accuracy for a molecule of this nature.

Software Selection

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. These platforms offer a comprehensive suite of tools for the calculations described herein.

Step 1: Geometry Optimization and Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of this compound.

  • Protocol:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization using the B3LYP hybrid functional in conjunction with the 6-311+G(d,p) basis set.[4][5][6] The B3LYP functional is a well-established choice for organic molecules, providing a good balance of accuracy and computational efficiency. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These frequency calculations also provide the necessary data for simulating the infrared (IR) spectrum.

Geometry Optimization Workflow cluster_prep Preparation cluster_calc Calculation cluster_val Validation start Initial 3D Structure of This compound opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq check Check for Imaginary Frequencies freq->check minimum True Energy Minimum check->minimum None saddle Saddle Point/ Transition State check->saddle One or more end Optimized Structure minimum->end Proceed to Property Calculation saddle->opt Re-optimize Computational_Insights_to_Drug_Design opt Optimized Geometry fmo FMO Analysis (HOMO/LUMO) mep MEP Mapping spectra Predicted Spectra (NMR, IR, UV-Vis) reactivity Reactivity & Metabolic Stability Prediction fmo->reactivity binding Target Binding Interaction Insights mep->binding qc Experimental Characterization (QC) spectra->qc synthesis Synthetic Strategy Guidance reactivity->synthesis binding->synthesis

References

Topic: Electrophilic Aromatic Substitution on Furo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Furo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry, presents a unique electronic landscape for synthetic modification. As an isostere of indole, its reactivity in electrophilic aromatic substitution (EAS) reactions is governed by the interplay between the electron-rich furan ring and the electron-deficient pyridine moiety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practice of electrophilic aromatic substitution on the furo[3,2-c]pyridine core. We will delve into the mechanistic underpinnings of its reactivity and regioselectivity, present field-proven experimental protocols for key transformations including halogenation, nitration, and Friedel-Crafts reactions, and offer insights into the causal factors behind experimental design.

Core Principles: Reactivity and Regioselectivity

The synthetic utility of the furo[3,2-c]pyridine core is fundamentally tied to its susceptibility to electrophilic attack. Understanding the electronic architecture of this fused system is paramount for predicting reaction outcomes and designing rational synthetic routes.

The Electronic Landscape

The furo[3,2-c]pyridine system is composed of an electron-rich furan ring fused to an electron-deficient pyridine ring. This electronic dichotomy dictates that the furan portion of the molecule is the primary site of electrophilic attack. The nitrogen atom in the pyridine ring withdraws electron density, deactivating the positions on that ring towards electrophiles, a well-documented characteristic of pyridine chemistry.[1][2][3] Consequently, electrophilic substitution occurs preferentially on the furan ring.

Predicting the Site of Attack: A Question of Regioselectivity

Within the furan ring, two positions are available for substitution: C2 and C3. Both experimental evidence and theoretical considerations point overwhelmingly to the C3 position as the most favorable site for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[4] The reaction is completed by the loss of a proton, which restores the aromaticity of the ring.[4]

The regioselectivity is determined by the relative stability of the possible sigma complexes.

  • Attack at C3: When an electrophile attacks the C3 position, the positive charge in the resulting intermediate can be delocalized onto the furan's oxygen atom without placing an adjacent positive charge on the electronegative pyridine nitrogen. This creates a more stable intermediate.

  • Attack at C2: Attack at the C2 position leads to an intermediate where one of the resonance structures places the positive charge on the carbon adjacent to the pyridine nitrogen, which is a less stable arrangement.

Therefore, the reaction pathway proceeding through the more stable C3-attack intermediate is kinetically favored, leading to the formation of 3-substituted furo[3,2-c]pyridine derivatives as the major products.

Caption: Regioselectivity in the electrophilic substitution of furo[3,2-c]pyridine.

Key Transformations and Experimental Protocols

The following sections detail common electrophilic aromatic substitution reactions performed on the furo[3,2-c]pyridine scaffold, supported by validated experimental protocols.

Halogenation: Installing Versatile Functional Handles

Halogenation is a cornerstone transformation, providing key intermediates for subsequent cross-coupling reactions and other functional group interconversions. Due to the electron-rich nature of the furan ring, mild halogenating agents are typically sufficient.

  • Causality Behind Experimental Choices: Harsh conditions often required for the halogenation of pyridine itself (e.g., elemental halides with strong Lewis acids at high temperatures) are unnecessary and potentially destructive for the furo[3,2-c]pyridine system.[5] N-halosuccinimides (NBS for bromination, NCS for chlorination) are ideal reagents as they provide a controlled, electrophilic source of halogen under mild conditions, minimizing side reactions and degradation of the sensitive furan ring.

Protocol: 3-Chlorination of 2-Phenylfuro[3,2-c]pyridine

This protocol is adapted from a dearomatization-rearomatization strategy, where the final step involves a selective electrophilic chlorination.

StepProcedureRationale
1 Dissolve the dearomatized pyridine adduct (1.0 equiv.) in dry CH₂Cl₂ under ambient conditions.Dichloromethane is a common, relatively inert solvent for this type of reaction.
2 Cool the mixture to 0 °C using an ice bath.Lowering the temperature helps to control the reaction rate and minimize potential side reactions.
3 Add a solution of N-Chlorosuccinimide (NCS, 1.2 equiv.) in dry CH₂Cl₂ dropwise over 10 minutes.NCS serves as the electrophilic chlorine source. A slight excess ensures complete consumption of the starting material. Dropwise addition maintains temperature control.
4 Allow the reaction to warm to room temperature and stir for 16 hours.The reaction is typically allowed to proceed to completion overnight.
5 Upon completion (monitored by TLC), proceed with the acid-promoted rearomatization step as described in the source literature.[6]The subsequent steps are necessary to regenerate the aromatic furo[3,2-c]pyridine core, now chlorinated at the C3 position.
Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

The Friedel-Crafts acylation is a powerful method for installing acyl groups, which serve as versatile precursors for a wide range of other functionalities.[7][8] The reaction involves an acyl halide or anhydride and a Lewis acid catalyst.[8]

  • Causality Behind Experimental Choices: A key challenge in Friedel-Crafts reactions on nitrogen-containing heterocycles is the coordination of the Lewis acid (e.g., AlCl₃) with the basic nitrogen atom.[9][10] This coordination deactivates the ring system towards electrophilic attack. However, in furo[3,2-c]pyridine, the inherent reactivity of the furan ring is often sufficient to overcome this deactivation, allowing the reaction to proceed at the C3 position. The choice of Lewis acid and stoichiometry is critical; catalytic amounts can be effective, which is advantageous for library synthesis.[11] For instance, the acylation of imidazo[1,2-a]pyridines, a related heterocyclic system, has been achieved with catalytic AlCl₃, demonstrating high efficiency and selectivity for the C3 position.[11]

Protocol: General C3-Acetylation of a Furo[3,2-c]pyridine Derivative

This is a generalized protocol based on efficient methods developed for related heterocycles.[11]

StepProcedureRationale
1 To a solution of the furo[3,2-c]pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), add acetic anhydride (1.5-2.0 equiv.).Acetic anhydride is the acylating agent. An excess drives the reaction to completion.
2 Add aluminum chloride (AlCl₃, 1.1-2.0 equiv.) portion-wise at 0 °C.AlCl₃ is the Lewis acid catalyst that generates the highly electrophilic acylium ion. Portion-wise addition helps manage the initial exotherm.
3 Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.Heating is often required to drive the reaction to completion, especially with less reactive substrates.
4 After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or ice.Quenching destroys the excess acylating agent and the aluminum complexes. This step is highly exothermic and must be done with caution.
5 Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.Standard aqueous workup to remove inorganic salts and purify the product.
6 Purify the crude product by column chromatography on silica gel.Chromatography is typically required to isolate the pure 3-acetylated product.
Nitration

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used as a directing group.

  • Causality Behind Experimental Choices: Standard nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids) are often too harsh for the acid-sensitive furan ring.[5] The pyridine nitrogen will also be protonated under these strongly acidic conditions, further deactivating the entire ring system.[3][12] Therefore, milder nitrating agents are preferred. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common alternative that can effect nitration under less acidic conditions.

Workflow and Data Summary

The functionalization of the furo[3,2-c]pyridine core follows a predictable pattern, allowing for the strategic synthesis of diverse derivatives.

G cluster_start cluster_reactions cluster_products Start Furo[3,2-c]pyridine Halogenation Halogenation (NCS, NBS) Start->Halogenation Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Acylation Nitration Nitration (HNO₃, Ac₂O) Start->Nitration Product_Hal 3-Halo-furo[3,2-c]pyridine Halogenation->Product_Hal Product_Acyl 3-Acyl-furo[3,2-c]pyridine Acylation->Product_Acyl Product_Nitro 3-Nitro-furo[3,2-c]pyridine Nitration->Product_Nitro

Caption: Synthetic pathways for the C3-functionalization of furo[3,2-c]pyridine via EAS.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions

ReactionElectrophile SourceCatalyst / ConditionsMajor Product
Chlorination N-Chlorosuccinimide (NCS)CH₂Cl₂, 0 °C to r.t.3-Chloro-furo[3,2-c]pyridine
Bromination N-Bromosuccinimide (NBS)CH₂Cl₂ or CCl₄, r.t.3-Bromo-furo[3,2-c]pyridine
Acylation Acyl Halide / AnhydrideLewis Acid (e.g., AlCl₃)3-Acyl-furo[3,2-c]pyridine
Nitration Acetyl Nitrate (HNO₃/Ac₂O)Mild conditions3-Nitro-furo[3,2-c]pyridine

Conclusion

The electrophilic aromatic substitution of furo[3,2-c]pyridine is a reliable and regioselective process that predominantly yields 3-substituted products. The enhanced reactivity of the fused furan ring dictates the site of substitution, while the deactivated pyridine ring remains largely inert under typical EAS conditions. By carefully selecting mild reagents and controlling reaction conditions, researchers can effectively mitigate the acid sensitivity of the furan moiety and the deactivating effect of the pyridine nitrogen. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists engaged in the synthesis and derivatization of this important heterocyclic scaffold, enabling the development of novel molecular entities for drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Leveraging 7-Bromofuro[3,2-c]pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition and anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the effective use of 7-Bromofuro[3,2-c]pyridine as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the synthesis of diverse 7-aryl- and 7-heteroarylfuro[3,2-c]pyridine derivatives for drug discovery and development.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine isomer, a scaffold that has garnered substantial interest from the drug development community. Derivatives of this core structure have demonstrated potential as potent inhibitors of critical oncogenic signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT.[1] Furthermore, various furopyridine derivatives have been investigated for a range of therapeutic applications, highlighting the versatility of this heterocyclic system.[7][8]

The strategic functionalization of the furo[3,2-c]pyridine core is paramount for modulating its biological activity. The Suzuki-Miyaura reaction is an indispensable tool for this purpose, allowing for the direct and efficient installation of aryl, heteroaryl, or vinyl groups at a specific position, thereby enabling the exploration of a vast chemical space. This document focuses on the C-7 position, utilizing this compound as the electrophilic coupling partner.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][9] The catalytic cycle is a well-established, three-step process that is fundamental to understanding reaction optimization.[6][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[11]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide.[6][12]

  • Reductive Elimination: The two organic fragments on the palladium center (the furo[3,2-c]pyridinyl group and R²) couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.[10][13]

Suzuki_Mechanism cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 Br-Pd(II)L₂-R¹ (Oxidative Adduct) ox_add->pd_complex1   transmetal Transmetalation pd_complex1->transmetal pd_complex2 R²-Pd(II)L₂-R¹ transmetal->pd_complex2   red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0   product R¹-R² (Coupled Product) red_elim->product r1x R¹-Br (this compound) r1x->ox_add r2by2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate Complex) r2by2->boronate  Base base Base boronate->transmetal Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (Bromide, Boronic Acid, Base, Catalyst) glassware 2. Prepare Inert Glassware (Oven-dried, N₂ or Ar flush) reagents->glassware setup 3. Combine Reagents in Flask glassware->setup solvent 4. Add Degassed Solvents setup->solvent heat 5. Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Aqueous Workup (Dilute, Extract with Organic Solvent) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify Product (Column Chromatography) dry->purify char 11. Characterize Product (NMR, MS) purify->char

References

7-Bromofuro[3,2-c]pyridine: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furo[3,2-c]pyridine Core

In the landscape of contemporary drug discovery, the furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif, demonstrating significant potential across a range of therapeutic areas.[1][2] This bicyclic system, an isostere of biologically relevant purines and other fused heterocycles, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. Its utility is particularly pronounced in the development of kinase inhibitors, where the scaffold can effectively orient substituents to interact with key residues in the ATP-binding pocket of these enzymes.[2][3] The pyridine nitrogen atom, for instance, can act as a crucial hydrogen bond acceptor, a feature prevalent in many FDA-approved kinase inhibitors.[4]

The introduction of a bromine atom at the 7-position of the furo[3,2-c]pyridine core yields 7-bromofuro[3,2-c]pyridine, a highly versatile building block for medicinal chemistry. The bromine atom is not merely a placeholder; it serves as a strategic linchpin for molecular elaboration. Its primary role is that of a synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of compound libraries with diverse substitutions at the 7-position, a critical vector for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis of this compound and detailed protocols for its application as a scaffold in the generation of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₄BrNO[5]
Molecular Weight 198.02 g/mol [5]
Appearance Solid[6]
Storage 2-8°C, sealed in a dry environment[6]
InChI Key JMMYOTFMNBWDNZ-UHFFFAOYSA-N[6]

Synthesis of the this compound Scaffold

The construction of the furo[3,2-c]pyridine skeleton is most effectively achieved through a cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization.[1][7] This approach offers a convergent and efficient route to the core structure from readily available starting materials.

Conceptual Workflow for Synthesis

The synthesis of this compound can be logically designed starting from a suitably substituted pyridine precursor. A plausible and efficient synthetic route is outlined below.

G A 3-Bromo-4-hydroxypyridine B Sonogashira Coupling (Pd/Cu catalysis) A->B D Alkynylpyridine Intermediate B->D C Terminal Alkyne (e.g., Trimethylsilylacetylene) C->B E Deprotection D->E F Intramolecular Cyclization (e.g., Copper-catalyzed) E->F G This compound F->G G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) A->C D Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) A->D E Heck Coupling (Alkene, Pd cat., Base) A->E F 7-Aryl Derivatives B->F G 7-Alkynyl Derivatives C->G H 7-Amino Derivatives D->H I 7-Alkenyl Derivatives E->I

References

Application Note: A Comprehensive Protocol for the Synthesis and Derivatization of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating potential in oncology and the treatment of inflammatory diseases. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms make it an attractive core for designing kinase inhibitors and other therapeutic agents. This guide provides a comprehensive, field-proven protocol for the synthesis of the versatile intermediate, 7-bromofuro[3,2-c]pyridine, and its subsequent elaboration into diverse derivatives. We detail a robust three-part strategy: (1) construction of the core furo[3,2-c]pyridine ring system via a palladium-catalyzed cascade reaction, (2) regioselective bromination at the C7 position, and (3) functionalization of the 7-bromo intermediate using modern cross-coupling methodologies. The causality behind experimental choices is explained, ensuring both reproducibility and adaptability for the synthesis of novel chemical entities.

Synthesis of the Furo[3,2-c]pyridine Core

The foundational furo[3,2-c]pyridine skeleton is efficiently constructed via a cascade reaction that combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization. This approach is highly effective, leveraging commercially available starting materials to build the bicyclic core in a single pot.

Mechanistic Rationale

The synthesis begins with the reaction of 4-hydroxy-3-iodopyridine with a terminal alkyne. This transformation is a classic Sonogashira coupling, which employs a dual catalytic system of palladium and copper(I) to form a C(sp²)-C(sp) bond[1][2]. The palladium catalyst facilitates the oxidative addition into the aryl-iodide bond, while the copper(I) co-catalyst generates a copper(I) acetylide intermediate. Following transmetalation and reductive elimination, the 3-alkynyl-4-hydroxypyridine intermediate is formed. In the same pot, a base facilitates the deprotonation of the C4 hydroxyl group, which then acts as an intramolecular nucleophile. It attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization, a geometrically favored process, to form the furan ring and yield the final furo[3,2-c]pyridine product.

Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridine

This protocol describes the synthesis using propargyl alcohol as a representative terminal alkyne to yield (furo[3,2-c]pyridin-2-yl)methanol.

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxy-3-iodopyridine (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF (approx. 10 mL per 1 mmol of iodopyridine) and diisopropylamine (3.0 eq) via syringe.

  • Add the terminal alkyne, propargyl alcohol (1.2 eq), dropwise to the stirring mixture.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyridine is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-(hydroxymethyl)furo[3,2-c]pyridine.

Reagent/ParameterMolar Eq.Typical Amount (for 5 mmol scale)Purpose
4-Hydroxy-3-iodopyridine1.01.10 gStarting material
Propargyl alcohol1.20.35 mLAlkyne coupling partner
Pd(PPh₃)₂Cl₂0.03105 mgPalladium catalyst
CuI0.0657 mgCopper(I) co-catalyst
Diisopropylamine3.02.1 mLBase and solvent
Anhydrous DMF-50 mLReaction solvent
Temperature-70 °CReaction condition
Time-4-6 hoursReaction duration

Table 1: Reagents for Furo[3,2-c]pyridine Core Synthesis

Regioselective Synthesis of this compound

Direct electrophilic bromination of the furo[3,2-c]pyridine core is challenging. The pyridine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution, which typically requires harsh conditions and often results in poor regioselectivity[3][4]. The C7 position is analogous to the C4 position of pyridine. A robust and widely-used strategy to achieve halogenation at this position is via the corresponding N-oxide.

Rationale for N-Oxide Mediated Halogenation

The formation of a pyridine N-oxide electronically activates the ring. The N-oxide oxygen atom is a strong π-donor, increasing electron density at the C2 and C4 (C7 in this scaffold) positions, making them susceptible to reaction. Treatment of the N-oxide with a phosphorus oxyhalide, such as phosphorus oxybromide (POBr₃), accomplishes two transformations simultaneously: it installs a bromine atom regioselectively at the activated C7 position and deoxygenates the N-oxide to restore the pyridine ring. This method provides a mild and highly selective route to the desired 7-bromo product.

Experimental Protocol

Step 2a: N-Oxidation of Furo[3,2-c]pyridine

  • Dissolve furo[3,2-c]pyridine (1.0 eq) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude furo[3,2-c]pyridine N-oxide, which can often be used in the next step without further purification.

Step 2b: Bromination and Deoxygenation

  • Place the crude furo[3,2-c]pyridine N-oxide (1.0 eq) in a round-bottom flask.

  • Add phosphorus oxybromide (POBr₃, 2.0-3.0 eq) carefully.

  • Heat the mixture to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a strong base (e.g., solid NaOH or a concentrated aqueous solution) until the pH is > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield pure this compound.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Derivatization Start 4-Hydroxy-3-iodopyridine + Terminal Alkyne Core Furo[3,2-c]pyridine Core Start->Core Sonogashira Coupling & 5-endo-dig Cyclization N_Oxide Furo[3,2-c]pyridine N-Oxide Core->N_Oxide m-CPBA Bromo This compound N_Oxide->Bromo POBr₃ Derivatives Diverse Derivatives Bromo->Derivatives Suzuki / Sonogashira Cross-Coupling

Caption: Overall synthetic workflow for this compound derivatives.

Derivatization via Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups at the C7 position. The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions for this purpose.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound[5][6]. It is widely used in pharmaceutical development due to its mild reaction conditions and tolerance of diverse functional groups.

General Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).

  • Heat the reaction to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Boronic Acid PartnerBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidK₂CO₃Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidCs₂CO₃Toluene/EtOH/H₂O10080-90
Pyridin-3-ylboronic acidK₃PO₄DMF/H₂O11070-85
Thiophen-2-ylboronic acidNa₂CO₃Dioxane/H₂O (4:1)9080-92

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

SuzukiCycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oa->pd2_complex tm Transmetalation pd2_boron Ar-Pd(II)L₂-Ar' pd2_complex->pd2_boron Ar'B(OR)₂ Base tm->pd2_boron pd2_boron->pd0 Ar-Ar' re Reductive Elimination product Ar-Ar' (Coupled Product) arbr Ar-Br (7-Bromofuropyridine) ar_b Ar'-B(OR)₂ (Boronic Acid)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a direct route to alkynylated furo[3,2-c]pyridines, which are valuable precursors for further transformations or as final products[7].

General Procedure:

  • To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Safety Precautions

  • Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Diisopropylamine and triethylamine are corrosive and volatile; handle with care. m-CPBA is a potentially explosive oxidizing agent when dry; do not allow it to dry out completely and avoid shock or friction. POBr₃ reacts violently with water.

  • Inert Atmosphere: Many of the reagents, particularly the catalysts and organometallic intermediates, are sensitive to air and moisture. Ensure all reactions are performed under an inert atmosphere (nitrogen or argon) using appropriate techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This application note outlines a reliable and adaptable synthetic strategy for accessing this compound and its derivatives. By employing a Sonogashira/cyclization cascade to build the core, followed by a regioselective N-oxide mediated bromination, the key 7-bromo intermediate is made readily accessible. This intermediate serves as a versatile platform for diversification through well-established Suzuki-Miyaura and Sonogashira cross-coupling reactions. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to efficiently synthesize and explore novel furo[3,2-c]pyridine-based compounds for therapeutic applications.

References

7-Bromofuro[3,2-c]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 7-Bromofuro[3,2-c]pyridine in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening collections of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[2] These initial, weakly binding fragments serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[3]

Within the vast landscape of chemical fragments, the furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly as kinase inhibitors.[4][5] This technical guide focuses on a specific, strategically functionalized derivative: This compound . We will explore its unique advantages as a fragment, provide detailed protocols for its application in FBDD campaigns, and illustrate a pathway from initial hit identification to lead optimization.

The inclusion of a bromine atom is a deliberate strategic choice. Halogenated, and specifically brominated, fragments offer distinct advantages in the FBDD workflow. The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.[6] More critically, its high electron density and ability to produce a strong anomalous scattering signal make it an invaluable tool in X-ray crystallography for the unambiguous identification and orientation of a bound fragment, even in cases of weak binding or low occupancy.[7][8] This property significantly de-risks the hit validation process, providing confident starting points for structure-based design.

This guide will provide the scientific rationale and practical methodologies for leveraging this compound in an FBDD campaign targeting protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C₇H₄BrNO[9]
Molecular Weight 198.02 g/mol [9]
CAS Number 603300-96-5[9]
Physical Form Solid[9]
Purity Typically ≥98%[9]
InChI Key JMMYOTFMNBWDNZ-UHFFFAOYSA-N[9]

FBDD Workflow Using this compound

The following diagram outlines a typical FBDD cascade, which will be detailed in the subsequent protocol sections. This workflow is designed to maximize efficiency and confidence in hit identification and validation.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization PrimaryScreen Primary Screen (e.g., Thermal Shift, SPR, NMR) NMR_Validation NMR Spectroscopy (Binding Site Mapping, Kd) PrimaryScreen->NMR_Validation Initial Hits FragmentLibrary Fragment Library (including this compound) FragmentLibrary->PrimaryScreen TargetProtein Target Protein (e.g., Protein Kinase) TargetProtein->PrimaryScreen ITC_Validation Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile, Kd) NMR_Validation->ITC_Validation Confirmed Binders Xray_Crystallography X-ray Crystallography (Binding Mode Confirmation) ITC_Validation->Xray_Crystallography Characterized Hits SAR_Analysis Structure-Activity Relationship (SAR) via Analogue Synthesis Xray_Crystallography->SAR_Analysis High-Resolution Structure StructureBasedDesign Structure-Based Drug Design (SBDD) SAR_Analysis->StructureBasedDesign StructureBasedDesign->SAR_Analysis Iterative Cycles Lead_Compound Lead Compound (Improved Potency & Properties) StructureBasedDesign->Lead_Compound

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Fragment Screening Protocols

The initial phase of an FBDD campaign involves screening a library of fragments to identify those that bind to the target protein. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[10]

Protocol 1.1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

This technique measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding, providing a rapid and cost-effective primary screen.

Rationale: A bound ligand often stabilizes the protein structure, leading to an increase in its Tₘ. This provides a direct indication of a binding event.

Step-by-Step Methodology:

  • Protein Preparation: Prepare the target kinase at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 1 mM in the assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Plate Setup: In a 96-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the protein solution according to the manufacturer's instructions.

  • Sample Addition:

    • Test Wells: Add 2 µL of the 1 mM fragment working solution to wells containing 18 µL of the protein/dye mixture for a final fragment concentration of 100 µM.

    • Control Wells (No Fragment): Add 2 µL of assay buffer with the corresponding DMSO concentration.

    • Control Wells (No Protein): Add 20 µL of assay buffer with the dye to assess background fluorescence.

  • Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is determined from the peak of the first derivative of the melting curve. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment compared to the control is considered a preliminary hit.

Protocol 1.2: Hit Confirmation and Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events.[11] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly efficient for screening.[12]

Rationale: STD-NMR detects binding by observing the transfer of saturation from the protein to a bound ligand. Only ligands that are in close proximity to the protein will show a signal, making this a very reliable method for confirming direct binding.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample of the target kinase at a concentration of 10-20 µM in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 100 mM NaCl).

    • Prepare a 200 mM stock solution of this compound in DMSO-d₆.

  • NMR Experiment Setup:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment alone (e.g., at 200 µM) in the deuterated buffer to ensure its signals are identifiable and it is soluble.

    • Prepare the screening sample by adding the fragment to the protein solution to a final concentration of 100-200 µM.

  • STD-NMR Data Acquisition:

    • Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at -1 ppm) and off-resonance saturation far from any protein or ligand signals (e.g., at 40 ppm).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that have received saturation from the protein, confirming binding.

  • Data Analysis: The presence of signals in the STD spectrum corresponding to this compound is a strong confirmation of binding. The relative intensities of the signals can provide initial insights into which part of the fragment is in closest contact with the protein.

Part 2: Structural and Thermodynamic Characterization

Once a fragment hit is confirmed, the next crucial steps are to determine its binding affinity, thermodynamic profile, and precise binding mode.

Protocol 2.1: Determining Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).

Rationale: This technique provides high-confidence data on binding affinity and the enthalpic and entropic drivers of the interaction, which is valuable for guiding subsequent optimization efforts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the target kinase at a concentration of 20-50 µM in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare this compound at a 10-20 fold higher concentration (e.g., 200-1000 µM) in the same buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kₔ), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 2.2: Elucidating the Binding Mode via X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise binding site and key interactions.

Rationale: This structural information is the cornerstone of structure-based drug design, allowing for the rational elaboration of the fragment to improve potency and selectivity. The bromine atom in this compound is particularly advantageous here, as its anomalous scattering signal can be used to unambiguously locate the fragment in the electron density map.[8]

Step-by-Step Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target kinase using standard vapor diffusion methods (sitting or hanging drop).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • X-ray Diffraction Data Collection:

    • Harvest a soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (the bromine K-edge, ~0.92 Å).

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the apo-protein.

    • Calculate an anomalous difference Fourier map. A strong peak in this map will definitively locate the position of the bromine atom.

    • Build the rest of the this compound fragment into the corresponding electron density.

    • Refine the structure and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the fragment and the protein.

Part 3: Hit-to-Lead Elaboration

With a confirmed hit and a high-resolution crystal structure, the process of evolving the fragment into a more potent lead compound begins. The 7-bromo substituent serves as a versatile synthetic handle for this elaboration.

The Strategic Role of the 7-Bromo Substituent

The bromine atom is not just a tool for crystallographic phasing; it is a key functional group for synthetic elaboration. It can be readily transformed using a variety of well-established cross-coupling reactions, allowing for the systematic exploration of chemical space around the core fragment.

Hit_Elaboration cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Fragment This compound (Initial Hit) Suzuki Suzuki Coupling (with Boronic Acids/Esters) -> Aryl/Heteroaryl substitution Fragment->Suzuki Growth Vector Sonogashira Sonogashira Coupling (with Terminal Alkynes) -> Alkynyl substitution Fragment->Sonogashira Growth Vector BuchwaldHartwig Buchwald-Hartwig Amination (with Amines) -> Amino substitution Fragment->BuchwaldHartwig Growth Vector Lead Potent Lead Compound (Exploits new interactions) Suzuki->Lead Sonogashira->Lead BuchwaldHartwig->Lead

References

Application Note: A Comprehensive Workflow for the Screening and Characterization of Novel 7-Bromofuro[3,2-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The furo[3,2-c]pyridine scaffold is an emerging heterocyclic motif with significant potential for kinase inhibition, analogous to related structures like furo[3,2-b]pyridines, which have yielded potent inhibitors of key targets such as Cdc-like kinases (CLKs) and Cyclin-Dependent Kinases (CDKs).[1][2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening and characterization of novel 7-Bromofuro[3,2-c]pyridine analogs. We present a multi-stage workflow, beginning with a robust primary high-throughput screen, followed by hit confirmation, potency determination, and selectivity profiling. The protocols herein are designed as self-validating systems, explaining the causal logic behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Targeting Kinases with Furo[3,2-c]pyridines

The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, lipids, and other substrates, acting as master switches in cellular communication networks. The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[4] However, exploiting subtle differences in this pocket and adjacent regions has led to the successful development of numerous targeted therapies.

The furo[3,2-c]pyridine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. While the specific analog family of this compound is largely uncharacterized in public literature[5], its structural similarity to potent inhibitors of diverse kinase families suggests a high probability of identifying novel modulators of oncogenic signaling.[1][6] This guide provides the necessary framework to systematically explore this chemical space, transforming a library of novel analogs into well-characterized lead compounds.

The Screening Cascade: A Multi-Step Strategy

A successful kinase inhibitor discovery campaign relies on a tiered screening approach or "screening cascade." This strategy efficiently filters large compound libraries to identify the most promising candidates for further development. It begins with a broad primary screen to identify any compound with activity, followed by more rigorous secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

Screening_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Assay: ADP-Glo™ Hit_Selection Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Raw Data Dose_Response Dose-Response Assay (10-point curve) Hit_Selection->Dose_Response Initial Hits IC50_Determination IC50 Calculation & Curve Fitting Dose_Response->IC50_Determination Confirmed Hits Selectivity_Profiling Kinase Panel Screen (e.g., 100+ Kinases) IC50_Determination->Selectivity_Profiling Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Selective Hits Cell_Based_Assays Cellular Target Engagement & Functional Assays Mechanism_of_Action->Cell_Based_Assays

Figure 1: The Kinase Inhibitor Screening Cascade. This workflow illustrates the progression from a high-throughput primary screen to detailed characterization of lead compounds.

Part 1: Primary High-Throughput Screening (HTS)
3.1. Assay Choice: The ADP-Glo™ Luminescent Kinase Assay

For a primary screen of novel compounds against a target kinase, an assay is required that is robust, scalable, and universal. We recommend the ADP-Glo™ Kinase Assay platform.[7]

Causality Behind the Choice:

  • Measures Product Formation: The assay quantifies the amount of ADP produced during the kinase reaction. This is a direct measure of enzymatic activity. In contrast, ATP-depletion assays (like the original Kinase-Glo®) measure the disappearance of a substrate, which can sometimes be less sensitive, especially at low substrate conversion rates.[7][8]

  • High Signal-to-Background: The luminescent signal is strong and stable, making it ideal for HTS, where distinguishing small signals from noise is critical.[9]

  • Universality: The assay is not dependent on specific antibodies or modified substrates, meaning it can be used for virtually any kinase/substrate pair, a key advantage when the primary targets of a novel compound series are unknown.[7]

3.2. Detailed Protocol 1: Primary HTS in 384-Well Format

This protocol is designed for screening this compound analogs at a single 10 µM concentration.

Materials:

  • Target Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., a generic peptide substrate like LRRASLG)

  • This compound analog library (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well solid white assay plates (low-volume)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog from the library plate (at 2 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Control Wells: Dispense 50 nL of 100% DMSO for "No Inhibition" (100% activity) controls and a known inhibitor for "Maximum Inhibition" (0% activity) controls.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in kinase reaction buffer. Dispense 2.5 µL of this mix into each well containing the pre-spotted compounds.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.[8]

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the target kinase to ensure sensitivity to ATP-competitive inhibitors.[10] Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence on a plate reader.

3.3. Data Analysis and Hit Identification
  • Assay Quality Control (Z'-factor): The quality of the HTS assay is assessed by calculating the Z'-factor using the high (DMSO) and low (control inhibitor) signal wells.

    • Formula:Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Percent Inhibition Calculation: Normalize the data for each compound well.

    • Formula:% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or >3 standard deviations from the mean of the DMSO control wells.

Part 2: Hit Confirmation and Potency (IC₅₀) Determination
4.1. Rationale

A single-point screen can produce false positives. It is essential to re-test the initial hits and determine their potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies an inhibitor's potency and is crucial for comparing compounds.[11]

4.2. Detailed Protocol 2: 10-Point Dose-Response Curve

This protocol uses the same ADP-Glo™ assay as the primary screen but with a range of inhibitor concentrations.

Procedure:

  • Prepare Compound Dilution Series: For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a top concentration of 10 mM.

  • Compound Plating: Dispense 50 nL of each concentration from the dilution series into a 384-well assay plate.

  • Assay Execution: Follow steps 2 through 8 from the primary HTS protocol (Section 3.2).

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point as described in Section 3.3.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using graphing software (e.g., GraphPad Prism, Origin). The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC₅₀ value is derived directly from the curve fit.[11][12]

Part 3: Selectivity Profiling
5.1. The Imperative of Selectivity

An inhibitor's value, whether as a research tool or a therapeutic, is intrinsically linked to its selectivity.[10] A highly selective inhibitor interacts with a single or a small number of kinases, which is often desirable to minimize off-target effects. Conversely, a multi-targeted inhibitor might be advantageous for certain complex diseases like cancer.[10] Profiling potent hits against a broad panel of kinases is a critical step to understand their activity spectrum.

5.2. Methodology

Confirmed hits with potent IC₅₀ values (e.g., < 1 µM) should be screened against a large, diverse panel of kinases. This is often performed as a fee-for-service by specialized contract research organizations (CROs) that maintain panels of hundreds of validated kinase assays. The compounds are typically tested at a single concentration (e.g., 1 µM) to identify off-target activities, and any significant interactions are followed up with full IC₅₀ determinations.

5.3. Data Presentation: The Selectivity Table

The results of selectivity profiling are best summarized in a table. This allows for a clear comparison of a compound's potency against its primary target versus other kinases.

Table 1: Illustrative Selectivity Profile of a Hit Compound (Furo-Br-021)

Kinase Target Family IC₅₀ (nM)
CDK2/Cyclin A CMGC 35
CDK9/Cyclin T1 CMGC 120
GSK3β CMGC 850
PIM1 CAMK 2,500
SRC Tyrosine Kinase >10,000
EGFR Tyrosine Kinase >10,000

| PI3Kα | Lipid Kinase | >10,000 |

This is illustrative data. The actual targets for this compound analogs would be determined experimentally.

Contextualizing Inhibition: A Representative Signaling Pathway

To understand the potential biological impact of an inhibitor, it is crucial to place its target within the context of a cellular signaling pathway. Since furo[3,2-b]pyridine derivatives have shown activity against CDKs[1], we illustrate the CDK2 pathway as a potential target for this new class of compounds. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, blocking the cell cycle at the G1/S transition, a key mechanism for halting cancer cell proliferation.[1]

CDK2_Pathway cluster_pathway G1/S Cell Cycle Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates Rb CyclinE_CDK2 Cyclin E / CDK2 pRb p-Rb CyclinE_CDK2->pRb Further Phosphorylates Rb Rb_E2F->pRb E2F E2F (Active) pRb->E2F Releases E2F S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Inhibitor This compound Analog Inhibitor->CyclinE_CDK2 Inhibition

Figure 2: Potential Inhibition of the CDK2/Rb Signaling Pathway. This diagram shows how a selective inhibitor targeting CDK2 could block the phosphorylation of Rb, preventing cell cycle progression.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. The systematic workflow detailed in this application note—from a high-throughput primary screen using the robust ADP-Glo™ assay to rigorous IC₅₀ determination and comprehensive selectivity profiling—provides a clear and validated path for identifying and characterizing potent and selective lead compounds from this novel chemical series. By adhering to these protocols and understanding the rationale behind each step, researchers can efficiently navigate the complexities of kinase drug discovery and unlock the therapeutic potential of this exciting compound class.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors.[1][2] Functionalization of this core is critical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This technical guide provides an in-depth overview and field-proven protocols for the palladium-catalyzed cross-coupling of 7-Bromofuro[3,2-c]pyridine, a key intermediate for derivatization. We will explore Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering detailed experimental procedures, mechanistic insights, and data to guide researchers in the synthesis of diverse compound libraries.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

Fused heterocyclic systems are cornerstones of modern drug discovery.[3] The furo[3,2-c]pyridine framework, in particular, has emerged as a valuable scaffold due to its structural rigidity and unique electronic properties, which allow for specific and high-affinity interactions with biological targets.[4] Derivatives have shown promise as anticancer agents and as selective inhibitors for critical signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1] The strategic functionalization of this scaffold via cross-coupling reactions is therefore a paramount task for medicinal chemists aiming to develop next-generation therapeutics. This compound serves as a versatile and accessible starting point for these essential transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium-catalyzed cross-coupling cycle. A foundational understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a high-valent Pd(II) species.

  • Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdR Ar-Pd(II)-R(L)₂ (Transmetalation Complex) ArPdBr->ArPdR Transmetalation (+ R-M & Base) ArPdR->Pd0 Reductive Elimination (- Ar-R) center

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds due to the operational simplicity and the stability and low toxicity of the requisite organoboron reagents.[7][8]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are critical. They stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination.[9]

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to ensure solubility of all components and prevent catalyst deactivation.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-95
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-92
Yields are typical and may vary based on substrate purity and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable as the resulting alkyne can serve as a handle for further transformations (e.g., click chemistry, reductions) or as a key structural element in the final compound.

Causality Behind Component Selection:

  • Dual Catalysis: The reaction uniquely employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI).[12]

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices that are effective for this transformation.[13]

  • Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to scavenge the HBr byproduct and as the solvent.[14]

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (3)THF60690-96
2EthynyltrimethylsilanePd(PPh₃)₄ (3)5DIPA (4)DMF70885-90
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)5Et₃N (3)THF/Et₃NRT1680-88
Yields are typical and may vary based on substrate purity and reaction scale.
Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[9][14]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 8 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C or room temperature depending on alkyne reactivity) for 6-16 hours.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the undisputed state-of-the-art method. It allows for the formation of C-N bonds under conditions far milder than classical methods like nucleophilic aromatic substitution.[6][15]

Causality Behind Component Selection:

  • Catalyst System: The choice of ligand is paramount and has evolved through several "generations." Modern bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) or dialkylbiarylphosphine ligands are highly effective.[16] They promote the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine, facilitating its coordination to the palladium center.[17] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though often requiring higher temperatures.[18]

  • Solvent: Anhydrous, high-boiling point ethers (dioxane) or aromatic hydrocarbons (toluene) are typically used.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001290-97
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101885-93
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene1001688-95
Yields are typical and may vary based on substrate purity and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of bromopyridines.[15][17]

  • Reaction Setup: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (NaOtBu, 1.5 mmol, 1.5 equiv) to an oven-dried sealed tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the anhydrous solvent (e.g., Toluene, 5 mL).

  • Amine Addition: Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

ExperimentalWorkflow Setup 1. Reagent Setup (Substrate, Base, Catalyst) in Schlenk Flask Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent & Coupling Partner Inert->Solvent React 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Quench & Extract (Aqueous Work-up) React->Workup Purify 6. Purify & Characterize (Chromatography, NMR, MS) Workup->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

C-C Bond Formation: The Heck Reaction

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with excellent trans selectivity.[19][20] It provides a powerful route to stilbene and cinnamate analogues of the furo[3,2-c]pyridine core.

Causality Behind Component Selection:

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Phosphine-free conditions can sometimes be employed, though ligands like P(o-tolyl)₃ can improve yields and reliability.[9]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are standard choices.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[9][19]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand if used (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv), and the alkene (e.g., styrene or butyl acrylate, 1.5 mmol, 1.5 equiv).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor by TLC. After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to isolate the substituted alkene product.

Conclusion

The palladium-catalyzed cross-coupling of this compound is an indispensable tool for the functionalization of this medicinally important scaffold. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide reliable and versatile pathways to a vast chemical space of novel derivatives. The protocols and insights provided herein serve as a robust framework for researchers and drug development professionals to accelerate the discovery of new therapeutic agents based on the furo[3,2-c]pyridine core.

References

Application Notes & Protocols: Strategic Functionalization of the Furan Ring in 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides an in-depth exploration of synthetic strategies for the chemical modification of 7-Bromofuro[3,2-c]pyridine, with a specific focus on the functionalization of its furan ring. We will delve into the core principles and provide detailed, field-tested protocols for key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction: The Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine core, a structure that has garnered significant interest from researchers in oncology, inflammatory diseases, and neurodegenerative disorders.[1] The unique electronic properties and rigid conformational structure of this scaffold make it an ideal starting point for the development of novel therapeutic agents. This compound serves as a versatile and commercially available starting material. The bromine atom on the pyridine ring provides a handle for modification, while the furan ring offers additional sites for diversification. Understanding the regioselective functionalization of the furan moiety is crucial for expanding the chemical space and exploring structure-activity relationships (SAR) of this important heterocyclic system.

Reactivity Profile of the Furan Ring in this compound

The reactivity of the furan ring in the furo[3,2-c]pyridine system is influenced by the electron-withdrawing nature of the adjacent pyridine nitrogen and the bromine atom. This generally makes the furan ring susceptible to nucleophilic attack and metalation at specific positions. The C2 and C3 positions of the furan ring are the primary sites for functionalization. The choice of reaction conditions and reagents will dictate the regioselectivity of these transformations.

Key Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For the functionalization of the furan ring in this compound, Suzuki-Miyaura and Sonogashira couplings are particularly effective.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[3][4] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at a position on the furan ring that has been previously functionalized with a bromine or iodine atom.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands stabilize the palladium catalyst, while the base is required to activate the boronic acid for transmetalation.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-7-Bromofuro[3,2-c]pyridine with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Reagents and Materials:

  • 2-Bromo-7-Bromofuro[3,2-c]pyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-7-Bromofuro[3,2-c]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl2 (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-7-bromofuro[3,2-c]pyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-7-bromofuro[3,2-c]pyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-7-bromofuro[3,2-c]pyridine82
33-Pyridinylboronic acid2-(3-Pyridinyl)-7-bromofuro[3,2-c]pyridine75

Yields are based on isolated product after purification and are representative.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[2][6]

Mechanism and Rationale

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[2] The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-7-Bromofuro[3,2-c]pyridine with Phenylacetylene

Reagents and Materials:

  • 2-Bromo-7-Bromofuro[3,2-c]pyridine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-7-Bromofuro[3,2-c]pyridine (1.0 eq).

  • Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(phenylethynyl)-7-bromofuro[3,2-c]pyridine.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add 2-Bromo-7-Bromofuro[3,2-c]pyridine, Pd(PPh3)4, and CuI to flask Inert_Atmosphere Evacuate and backfill with N2/Ar (3x) Reagents->Inert_Atmosphere Solvents Add anhydrous THF and Et3N Inert_Atmosphere->Solvents Alkyne_Addition Add phenylacetylene dropwise Solvents->Alkyne_Addition Stir Stir at room temperature (12-24h) Alkyne_Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate under reduced pressure Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Metal-Halogen Exchange and Electrophilic Quench

Metal-halogen exchange is a powerful method for generating organometallic reagents, which can then react with a wide range of electrophiles.[7] For this compound, this strategy allows for the introduction of various functional groups at a halogenated position on the furan ring.

Mechanism and Rationale

Treatment of a bromo-substituted furo[3,2-c]pyridine with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can result in a bromine-lithium exchange.[7] This generates a highly reactive lithiated intermediate that can be trapped with various electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides. The regioselectivity of the metal-halogen exchange can be influenced by the reaction conditions and the specific organolithium reagent used.

Experimental Protocol: Lithiation and Quench with an Electrophile

This protocol describes the lithiation of 2-bromo-7-bromofuro[3,2-c]pyridine followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF) to introduce a formyl group.

Reagents and Materials:

  • 2-Bromo-7-Bromofuro[3,2-c]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-bromo-7-bromofuro[3,2-c]pyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.

Conclusion

The functionalization of the furan ring in this compound provides a powerful platform for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The methodologies outlined in this guide, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offer robust and versatile strategies for researchers to explore the chemical space around this important scaffold. Careful consideration of reaction conditions and substrate scope is essential for the successful implementation of these protocols.

References

Application Notes and Protocol for the N-Oxidation of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-oxidation of 7-Bromofuro[3,2-c]pyridine, a critical transformation for the synthesis of novel chemical entities in drug discovery. The protocol details a robust and efficient method utilizing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. This guide is designed to provide not just a step-by-step procedure, but also the scientific rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the reaction for successful implementation and troubleshooting.

Introduction

The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds.[1][2][3] The introduction of an N-oxide functionality to the pyridine ring can profoundly alter the electronic properties of the molecule, enhancing its potential for further functionalization and modulating its pharmacological profile.[4][5] Pyridine N-oxides are versatile intermediates, serving as precursors for the introduction of various substituents at the 2- and 4-positions of the pyridine ring.[5] Specifically, the N-oxidation of this compound creates a valuable intermediate for the development of novel therapeutics.

This protocol is based on the well-established use of peroxy acids, particularly m-CPBA, for the efficient N-oxidation of pyridines and their derivatives.[4][6] While the fused furan ring presents a potential site for oxidation, the pyridine nitrogen is generally more nucleophilic and thus more susceptible to oxidation under controlled conditions. A literature precedent for the successful N-oxidation of a substituted furo[3,2-c]pyridine derivative supports the feasibility of this transformation.[7]

Reaction Principle and Rationale

The N-oxidation of a pyridine derivative with m-CPBA proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM), which provides good solubility for both the substrate and the reagent and is relatively inert under the reaction conditions.

The choice of m-CPBA as the oxidant is predicated on its commercial availability, ease of handling as a solid, and its general efficacy in N-oxidation reactions at or below room temperature.[6] The reaction is often performed at 0 °C to room temperature to ensure selectivity for N-oxidation over potential side reactions, such as oxidation of the furan ring.[8][9] The byproduct of the reaction, 3-chlorobenzoic acid, can be readily removed during the work-up procedure.[10][11]

Visualization of the Reaction and Workflow

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Substrate This compound Product This compound N-oxide Substrate->Product N-Oxidation mCPBA m-CPBA Byproduct 3-Chlorobenzoic acid mCPBA->Byproduct Reduction

Caption: General overview of the N-oxidation reaction.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve this compound in Dichloromethane (DCM) Start->Dissolve Cool Cool the solution to 0 °C Dissolve->Cool Add_mCPBA Add m-CPBA portion-wise Cool->Add_mCPBA Stir Stir at 0 °C to room temperature Add_mCPBA->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Upon completion Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially availableStore in a cool, dry place.
m-Chloroperoxybenzoic acid (m-CPBA)70-77%Sigma-Aldrich, Acros OrganicsPeroxide, handle with care. Store at 2-8 °C.
Dichloromethane (DCM)AnhydrousFisher Scientific, VWRUse a dry solvent for best results.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade-Prepared in-house.
10% Sodium Thiosulfate (Na₂S₂O₃) solutionACS Grade-Prepared in-house to quench excess peroxide.
Brine (Saturated NaCl solution)ACS Grade-Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Ethyl AcetateHPLC Grade-Eluent for chromatography.
HexanesHPLC Grade-Eluent for chromatography.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and a potential explosive. Handle with care and avoid contact with metals, flammable materials, and strong reducing agents.[12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Perform the reaction in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate care and dispose of it as hazardous waste.

  • To quench any residual peroxide during the work-up, a wash with a sodium thiosulfate solution is recommended.

Detailed Experimental Protocol

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

  • Cool the flask in an ice-water bath to 0 °C.

2. Reaction Execution:

  • While stirring the solution at 0 °C, add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes. The purity of the m-CPBA should be considered when calculating the molar equivalents.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The product, being more polar, should have a lower Rf value than the starting material.

3. Reaction Work-up:

  • Once the reaction is complete (typically within 2-4 hours, as indicated by TLC), cool the reaction mixture again to 0 °C.

  • Quench the excess m-CPBA by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove 3-chlorobenzoic acid.[10][11]

    • Water (1 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A gradient elution system of ethyl acetate in hexanes is typically effective. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified this compound N-oxide.

Characterization

The structure and purity of the synthesized this compound N-oxide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a downfield shift of the protons on the pyridine ring compared to the starting material due to the electron-withdrawing effect of the N-oxide group.[13][14]

    • ¹³C NMR: The carbon atoms of the pyridine ring will also show characteristic shifts upon N-oxidation.[13][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H)⁺.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-O stretching vibration.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient m-CPBA, low reaction temperature, or short reaction time.Add more m-CPBA, allow the reaction to stir for a longer period at room temperature, and monitor by TLC.
Formation of multiple productsOver-oxidation (e.g., of the furan ring) or side reactions.Use a lower amount of m-CPBA (closer to 1.1 eq), maintain a lower reaction temperature (0 °C), and monitor the reaction closely.
Difficulty in removing 3-chlorobenzoic acidInefficient washing during work-up.Perform additional washes with saturated sodium bicarbonate solution. The byproduct is generally easily separable by column chromatography.[10]

Conclusion

This protocol provides a detailed and reliable method for the N-oxidation of this compound. By following these guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided rationale and troubleshooting guide aim to empower scientists with the knowledge to adapt and optimize the procedure as needed for their specific research goals.

References

use of 7-Bromofuro[3,2-c]pyridine to synthesize PI3K inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent PI3K Inhibitors Utilizing the 7-Bromofuro[3,2-c]pyridine Scaffold

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. This has established the PI3K enzyme family as a premier target for oncology drug development. A key challenge in this field is the design of potent and selective inhibitors. The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a unique combination of steric and electronic properties that facilitate high-affinity binding. This document provides a detailed guide for researchers on the strategic use of this compound as a versatile starting material for the synthesis of PI3K inhibitors. We present a comprehensive synthetic workflow, detailed experimental protocols for synthesis and biological evaluation, and expert insights into the rationale behind key procedural steps.

Introduction: The PI3K Pathway and the Furo[3,2-c]pyridine Advantage

The PI3K pathway is a central node in cellular signaling. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins involved in cell cycle progression, apoptosis, and metabolism. Dysregulation of this pathway, often through mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and is a major driver of tumorigenesis.

The furo[3,2-c]pyridine core has proven to be an exceptional scaffold for developing kinase inhibitors. Its rigid, planar structure and the strategic placement of a nitrogen atom allow it to function as an effective hinge-binder, forming critical hydrogen bonds with the kinase hinge region—a conserved structural motif in the ATP-binding pocket. The 7-bromo substituent on this scaffold serves as a versatile chemical handle, enabling the introduction of diverse functionalities through modern cross-coupling reactions to explore the solvent-front region of the ATP pocket and enhance potency and selectivity.

The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes.[1] Hyperactivation of this pathway is a common event in a wide array of human cancers, contributing to uncontrolled cell proliferation, survival, and resistance to therapy.[2][3] The pathway is initiated by the activation of PI3K, which then phosphorylates AKT. Activated AKT proceeds to modulate a host of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[4] Given its central role in carcinogenesis, targeting components of this pathway, particularly PI3K, has become a major focus of modern cancer drug discovery.[5]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor PI3K Inhibitor (e.g., Furo[3,2-c]pyridine-based) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Synthetic Strategy: From Bromine to Bioactivity

The synthesis of potent PI3K inhibitors from this compound hinges on a modular, multi-step approach. The bromine atom at the 7-position is the key functional group that allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the exploration of the inhibitor's interaction with the solvent-exposed region of the PI3K active site, a common strategy for enhancing potency and tuning selectivity.

A typical synthetic workflow involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The first step is often the displacement of a leaving group on the pyridine ring (commonly a chloro group introduced in an earlier step, not shown in the starting material this compound itself but on a precursor) with an amine. This amine will ultimately form the crucial hydrogen bond with the kinase hinge region.

  • Palladium-Catalyzed Cross-Coupling: The 7-bromo group is then utilized in reactions like the Suzuki-Miyaura coupling (with boronic acids/esters) or the Buchwald-Hartwig amination (with amines) to append a larger, often substituted, aryl or heteroaryl moiety. This appended group is designed to occupy a deeper pocket within the enzyme, further anchoring the inhibitor and contributing to its overall affinity.

Synthesis_Workflow Start This compound Intermediate1 Step 1: Amination (e.g., Buchwald-Hartwig) Start->Intermediate1 Intermediate2 Furo[3,2-c]pyridin-7-amine Intermediate Intermediate1->Intermediate2 FinalProduct Final PI3K Inhibitor Intermediate2->FinalProduct Step 2: Cross-Coupling (e.g., Suzuki) Purification Purification & Characterization FinalProduct->Purification

Caption: General synthetic workflow for PI3K inhibitors from this compound.

Detailed Protocol: Synthesis of a Furo[3,2-c]pyridine-based PI3K Inhibitor

This section provides a representative, step-by-step protocol for the synthesis of a PI3K inhibitor. Disclaimer: This protocol is a composite based on established chemical principles and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
3-Aminophenol≥98%Commercially Available
(4-Morpholinophenyl)boronic acid≥95%Commercially Available
Palladium(II) acetate (Pd(OAc)2)Reagent GradeCommercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs2CO3)≥99%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Methanol (MeOH)HPLC GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Step 1: Buchwald-Hartwig Amination

Reaction: this compound + 3-Aminophenol → 3-((Furo[3,2-c]pyridin-7-yl)amino)phenol

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), 3-aminophenol (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C and stir under nitrogen for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amino-phenol intermediate.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step, which is crucial for forming the C-N bond efficiently. Sodium tert-butoxide acts as the base required to deprotonate the amine and regenerate the active catalyst.

Step 2: Suzuki-Miyaura Coupling

Reaction: 3-((Furo[3,2-c]pyridin-7-yl)amino)phenol + (4-Morpholinophenyl)boronic acid → Final PI3K Inhibitor

Note: This step assumes a precursor to this compound was used that also contained a bromo or triflate group at another position, which is now used for the Suzuki coupling. For the purpose of this protocol, we will assume the starting material for this step is a di-bromo precursor that has undergone selective amination.

  • To a dry, nitrogen-flushed microwave vial, add the product from Step 1 (which for this hypothetical example we will assume still has a bromine, let's say at position 4: 4-Bromo-N-(3-hydroxyphenyl)furo[3,2-c]pyridin-7-amine) (1.0 eq), (4-morpholinophenyl)boronic acid (1.5 eq), and cesium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or flash chromatography to yield the final PI3K inhibitor.

  • Characterize the final compound by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. Pd(dppf)Cl2 is a common and effective pre-catalyst. The base (cesium carbonate) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The use of a water/dioxane solvent system is common for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.

Biological Evaluation: From Compound to Candidate

Once synthesized and purified, the compound's biological activity must be assessed. This involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.

In Vitro PI3K Enzymatic Assay

Objective: To determine the direct inhibitory activity of the synthesized compound against the target PI3K isoform (e.g., PI3Kα).

Principle: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of PI3K results in less ATP consumption and a higher luminescent signal.

Protocol:

  • Prepare a reaction plate with the PI3Kα enzyme in kinase buffer.

  • Add the synthesized compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a positive control (known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luciferase reaction uses the remaining ATP to produce light.

  • Measure the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the PI3K pathway within a cellular context.

Principle: Inhibition of PI3K prevents the activation of its downstream effector, AKT. The phosphorylation of AKT at Serine 473 (p-AKT) is a reliable biomarker of PI3K pathway activity. This can be measured by Western Blot.

Protocol:

  • Seed a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) in a 6-well plate and allow cells to adhere.

  • Treat the cells with the synthesized compound at various concentrations (e.g., 0.1x, 1x, 10x the enzymatic IC50) for 2-4 hours.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control).

  • Wash and probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Quantify the band intensities. A reduction in the p-AKT/total AKT ratio indicates successful target engagement.

Experimental_Protocol Synthesis Synthesis of PI3K Inhibitor Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification EnzymeAssay In Vitro PI3K Enzyme Assay Purification->EnzymeAssay CellCulture Cell Culture (e.g., MCF-7) Purification->CellCulture IC50 Determine IC₅₀ Value EnzymeAssay->IC50 Treatment Compound Treatment CellCulture->Treatment WesternBlot Western Blot for p-AKT / Total AKT Treatment->WesternBlot TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement

Caption: Workflow for the biological evaluation of a synthesized PI3K inhibitor.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of novel PI3K inhibitors. Its furo[3,2-c]pyridine core provides an excellent scaffold for binding to the kinase hinge region, while the 7-bromo position serves as a versatile handle for introducing molecular diversity through robust and well-established cross-coupling chemistry. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities targeting the PI3K pathway, thereby contributing to the development of the next generation of targeted cancer therapeutics.

References

Troubleshooting & Optimization

troubleshooting low yield in 7-Bromofuro[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Achieving a high yield of this compound can be challenging due to the sensitive nature of the fused furan-pyridine ring system and the specific requirements of the synthetic steps involved.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis. A plausible and efficient synthetic route involves a two-stage process: first, the construction of the furo[3,2-c]pyridine core, followed by selective bromination.

Part 1: Synthesis of the Furo[3,2-c]pyridine Core

A modern and effective method for constructing the furo[3,2-c]pyridine core involves the reaction of a 3-alkynyl-4-pyrone with a nitrogen source, such as ammonium acetate.[1]

Problem 1: Low or no yield of the furo[3,2-c]pyridine product during the cyclization step.

Possible Cause A: Purity of Starting Materials

The purity of the 3-alkynyl-4-pyrone precursor is paramount. Impurities can inhibit the reaction or lead to the formation of undesired side products, complicating purification and reducing the overall yield.

Solution:

  • Verify Purity: Before starting the reaction, confirm the purity of your 3-alkynyl-4-pyrone using NMR and LC-MS.

  • Purification: If necessary, purify the starting material by flash column chromatography or recrystallization.

Possible Cause B: Suboptimal Reaction Conditions

The cyclization reaction is sensitive to solvent, temperature, and reaction time. The choice of solvent is particularly critical as it can promote the desired reaction pathway.[1]

Solution:

  • Solvent Screening: While hexafluoroisopropanol (HFIP) is reported to be effective at room temperature without a catalyst, other polar aprotic solvents can be screened.[1]

  • Temperature Optimization: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., 40-60 °C). Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Reaction Time: Track the consumption of starting materials using TLC. Stopping the reaction too early will result in a low yield, while excessively long reaction times may lead to product degradation.

Possible Cause C: Inefficient Nitrogen Source

Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring.[1] The quality and stoichiometry of this reagent are crucial.

Solution:

  • Reagent Quality: Use high-purity, anhydrous ammonium acetate. Moisture can interfere with the reaction.

  • Stoichiometry: Ensure the correct molar ratio of ammonium acetate to the 3-alkynyl-4-pyrone is used as specified in the protocol. An excess may be required to drive the reaction to completion.

Part 2: Bromination of the Furo[3,2-c]pyridine Core

The second stage of the synthesis is the electrophilic bromination of the furo[3,2-c]pyridine core. The goal is to selectively introduce a bromine atom at the C7 position.

Problem 2: Low yield of this compound during the bromination step.

Possible Cause A: Ineffective Brominating Agent

The choice of brominating agent is critical for achieving high yield and selectivity. Harsh reagents can lead to degradation or the formation of multiple products.

Solution:

  • Select a Mild Reagent: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective and often preferred over elemental bromine for the bromination of sensitive heterocyclic systems.[2]

  • Reagent Quality: Ensure your brominating agent has not decomposed. NBS, for example, should be recrystallized from water if it appears yellow.

Possible Cause B: Poor Regioselectivity

The furo[3,2-c]pyridine ring has multiple positions where bromination can occur. Achieving high selectivity for the C7 position is essential for a good yield of the desired product.

Solution:

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. Electrophilic aromatic substitution is often more selective at lower temperatures.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or DMF are generally suitable for bromination with NBS or DBDMH.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.

Possible Cause C: Over-bromination

The formation of dibrominated or polybrominated products can significantly reduce the yield of the desired monobrominated product.

Solution:

  • Precise Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the furo[3,2-c]pyridine. It may be preferable to use slightly less than one equivalent to avoid over-bromination and then separate the unreacted starting material.[2]

  • Reaction Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the desired product is maximized.

Part 3: General Issues

Problem 3: Difficulty in purifying the final this compound product.

Possible Cause A: Product Degradation on Silica Gel

The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and potential degradation during column chromatography.

Solution:

  • Neutralize Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent alternative to chromatography for achieving high purity.

Possible Cause B: Co-elution of Impurities

Impurities with similar polarity to the desired product can be challenging to separate by column chromatography.

Solution:

  • Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent often provides better separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider preparative TLC or preparative HPLC for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic pathway for this compound?

A two-step synthesis is generally effective. The first step is the construction of the furo[3,2-c]pyridine core, for which a modern approach is the reaction of a 3-alkynyl-4-pyrone with ammonium acetate.[1] The second step is the selective electrophilic bromination of the furo[3,2-c]pyridine intermediate, typically using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]

Q2: How can I effectively monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Visualization can be done under UV light (254 nm), and staining with iodine or potassium permanganate can also be helpful. For more precise monitoring, LC-MS can be used.

Q3: What are the best practices for setting up the bromination reaction to maximize yield and selectivity?

To maximize yield and selectivity during the bromination step:

  • Ensure all glassware is dry and the reaction is protected from moisture.

  • Use a high-purity, anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C before adding the brominating agent.

  • Add the brominating agent slowly and in portions.

  • Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Quench the reaction promptly once the starting material is consumed to avoid the formation of side products.

Q4: How can I confirm that the bromine atom has been installed at the C7 position?

The most definitive method for confirming the regiochemistry of the bromination is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships between the bromine atom and the protons on the ring, confirming its position at C7.

Visualizations

Plausible Synthetic Pathway

G cluster_0 Stage 1: Furo[3,2-c]pyridine Core Synthesis cluster_1 Stage 2: Electrophilic Bromination 3-Alkynyl-4-pyrone 3-Alkynyl-4-pyrone Reaction_Vessel_1 Cyclization (e.g., HFIP, rt) 3-Alkynyl-4-pyrone->Reaction_Vessel_1 Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Vessel_1 Furo[3,2-c]pyridine Furo[3,2-c]pyridine Reaction_Vessel_2 Bromination (e.g., DCM, 0 °C) Furo[3,2-c]pyridine->Reaction_Vessel_2 Furo[3,2-c]pyridine->Reaction_Vessel_2 Reaction_Vessel_1->Furo[3,2-c]pyridine Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Vessel_2 This compound This compound Reaction_Vessel_2->this compound

Caption: A two-stage synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials (Chromatography/Recrystallization) Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize Optimize Temp, Time, Solvent Check_Conditions->Optimize No Check_Reagents Are reagents active/correct stoichiometry? Check_Conditions->Check_Reagents Yes Optimize->Check_Reagents Replace_Reagents Use fresh reagents, verify stoichiometry Check_Reagents->Replace_Reagents No Check_Side_Reactions Are there side products? Check_Reagents->Check_Side_Reactions Yes Replace_Reagents->Check_Side_Reactions Adjust_Conditions Adjust conditions to improve selectivity (Lower temp, slow addition) Check_Side_Reactions->Adjust_Conditions Yes Success Yield Improved Check_Side_Reactions->Success No Adjust_Conditions->Success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of Furo[3,2-c]pyridine

This protocol is adapted from a general strategy for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones.[1]

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
3-Ethynyl-4H-pyran-4-one122.111.0 g8.19 mmol1.0
Ammonium Acetate77.083.15 g40.95 mmol5.0
HFIP-20 mL--

Procedure:

  • To a 50 mL round-bottom flask, add 3-ethynyl-4H-pyran-4-one (1.0 g, 8.19 mmol) and ammonium acetate (3.15 g, 40.95 mmol).

  • Add hexafluoroisopropanol (HFIP, 20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the furo[3,2-c]pyridine product.

Protocol 2: Synthesis of this compound

This protocol employs N-Bromosuccinimide (NBS) for the selective bromination of the furo[3,2-c]pyridine core.

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Furo[3,2-c]pyridine119.12500 mg4.20 mmol1.0
N-Bromosuccinimide (NBS)177.98784 mg4.41 mmol1.05
Dichloromethane (DCM)-25 mL--

Procedure:

  • Dissolve furo[3,2-c]pyridine (500 mg, 4.20 mmol) in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (784 mg, 4.41 mmol) in one portion to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel treated with 1% triethylamine, eluting with a gradient of ethyl acetate in hexane) to yield this compound.

References

purification of 7-Bromofuro[3,2-c]pyridine from reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key building block in pharmaceutical and materials science research, the purity of this compound is paramount for reliable downstream applications. This document provides in-depth, field-proven answers and protocols to address common and complex purification challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, several classes of side products are common. If the synthesis involves direct bromination of the furo[3,2-c]pyridine core, you may encounter unreacted starting material and over-brominated species, such as dibromo-derivatives.[1] Syntheses involving acid-catalyzed cyclizations, like the Pictet-Spengler or Bischler-Napieralski reactions, can be prone to side reactions.[2][3] Specifically, the furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of 1,4-diketone ring-opened byproducts.[3][4] In harsh acidic conditions or at elevated temperatures, significant tarring and decomposition can also occur.[2][5]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely applicable methods are flash column chromatography and recrystallization.[6]

  • Flash Column Chromatography is excellent for removing impurities with different polarities from the target compound. Given the basic nitrogen in the pyridine ring, special considerations for the stationary phase are often necessary to prevent poor separation and product loss.[7]

  • Recrystallization is a highly effective method for obtaining material of very high purity, provided a suitable solvent can be found. It is particularly good at removing small amounts of impurities from a product that is already relatively pure.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or common side products, along with clean integration of the product signals, indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both purity (from the LC chromatogram) and molecular weight (from the MS), confirming the identity of the main peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities typically broaden the melting range and depress the melting point.

Q4: What are the known physical properties of this compound?

A4: Pure this compound is a solid at room temperature. While detailed physical properties like an exact melting point are not consistently reported across public databases, commercial suppliers typically list it as a solid with 98% purity. It should be stored in a dry, cool environment (2-8°C) to prevent degradation.

PropertyValueSource
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol Calculated
Physical Form Solid
Storage Sealed in dry, 2-8°C

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My compound streaks severely or shows low recovery during silica gel column chromatography. What is happening and how can I fix it?

Possible Cause: This is a classic issue encountered with nitrogen-containing heterocycles like pyridines.[8] The basic lone pair on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This can lead to irreversible adsorption (low recovery) or slow, uneven elution (streaking), which results in poor separation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a non-nucleophilic base to your eluent. A concentration of 0.5-1% triethylamine (NEt₃) is typically sufficient.[6][7] Pre-eluting the packed column with this modified solvent before loading your sample is also good practice.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[7]

    • Neutral Alumina: Often an excellent choice for basic compounds.[9]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[7]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[7]

Issue 2: I am struggling to separate this compound from a closely related impurity, possibly an isomer.

Possible Cause: Isomers and other structurally similar side products (e.g., a dehalogenated version) often have very similar polarities, making separation by standard chromatography challenging.[7]

Solutions:

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity (ΔRf) between your product and the impurity.

    • Systematic TLC Screening: Test a wide range of solvent systems. Good starting points for compounds of this type include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[6]

    • Use Less Polar Solvents: Sometimes, switching to a less polar system (e.g., toluene/ethyl acetate or diethyl ether/hexanes) can reveal differences in affinity that are masked in more polar systems.

  • Employ Gradient Elution: A shallow gradient of the polar solvent during column chromatography can significantly improve the resolution of closely eluting compounds.[10]

  • Consider Recrystallization: If you can isolate fractions that are even slightly enriched with your desired product, recrystallization can be a powerful final step to achieve high purity.

Issue 3: After removing the solvent, my purified product is an oil or a waxy solid, not the expected crystalline solid.

Possible Cause: This can happen if trace amounts of solvent are still present or if the product is "oiling out" due to the presence of persistent impurities that inhibit crystal lattice formation.

Solutions:

  • High-Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the product.

  • Scratching and Seeding: Dissolve the oil in a minimal amount of a suitable solvent. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal from a previous batch, adding a tiny "seed" crystal can initiate crystallization.[6]

Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform a small-scale test (TLC) to optimize conditions before committing your entire batch.

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure using silica gel that has been deactivated to accommodate the basic pyridine moiety.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3 for this compound. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes).

    • Add 0.5% triethylamine to the chosen solvent system to create your mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes with 0.5% NEt₃). A typical ratio is ~50:1 silica gel to crude material by weight.[6]

    • Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel (~2x the mass of your product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution, applying pressure to achieve a steady flow rate.

    • Collect fractions and monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like dichloromethane or dry under high vacuum.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes).[6]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven to a constant weight.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the logical steps for selecting an appropriate purification method based on initial analysis of the crude product.

start Crude this compound tlc Analyze by TLC (2-3 eluent systems) start->tlc decision Assess Impurity Profile tlc->decision wash Aqueous Work-up (e.g., NaHCO3 wash) decision->wash Baseline or very polar impurities? chrom Column Chromatography decision->chrom Multiple spots with good separation (ΔRf > 0.15)? recrys Recrystallization decision->recrys One major spot (>90% by eye)? wash->chrom chrom->recrys Product >95% pure? end Pure Product (Verify Purity) chrom->end Product >99% pure? recrys->end

Caption: Decision workflow for purifying this compound.

Troubleshooting Column Chromatography

This diagram provides a logical flow for diagnosing and solving common issues during column chromatography.

start Problem Encountered During Column Chromatography streaking Issue: Streaking / Tailing start->streaking poor_sep Issue: Poor Separation start->poor_sep low_yield Issue: Low Recovery start->low_yield sol1 Solution: Add 0.5-1% NEt3 to eluent streaking->sol1 Cause: Acidic silica sol2 Solution: Switch to neutral alumina streaking->sol2 Cause: Acidic silica sol3 Solution: Optimize eluent via TLC (aim for product Rf ~0.3) poor_sep->sol3 Cause: Suboptimal polarity sol4 Solution: Use a shallower gradient poor_sep->sol4 Cause: Close Rf values sol6 Solution: Ensure column not overloaded (Ratio > 50:1 silica:sample) poor_sep->sol6 Cause: Overloading sol5 Solution: Check for irreversible adsorption (see Streaking solutions) low_yield->sol5 Cause: Compound stuck low_yield->sol6 Cause: Overloading

Caption: Troubleshooting guide for common chromatography problems.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing palladium-catalyzed cross-coupling reactions with the heteroaromatic substrate, 7-Bromofuro[3,2-c]pyridine. The unique electronic properties of this scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why are cross-coupling reactions with this compound challenging?

The primary challenge arises from the pyridine nitrogen atom within the furo[3,2-c]pyridine core. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle. Additionally, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q2: Which type of palladium precatalyst is a good starting point for my reaction?

Q3: How do I choose the right phosphine ligand?

The choice of ligand is critical for a successful coupling reaction.[4] For electron-deficient heteroaromatic halides like this compound, bulky and electron-rich phosphine ligands are generally recommended.[5] These ligands promote the formation of the active monoligated palladium species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[3][5] Buchwald's dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are excellent candidates to screen.[2]

Q4: What is the role of the base in these reactions, and which one should I use?

The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[6] The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[8] However, the specific base should be optimized for each reaction, as its strength and solubility can influence reaction rates and side reactions.[9][10]

Q5: My reaction is not working. What are the first things I should check?

If you are experiencing low or no yield, start by verifying the quality of your reagents and the integrity of your reaction setup.[1] Ensure your palladium catalyst and phosphine ligand have not degraded or oxidized.[1] Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the catalyst.[7] Confirm that your base is of high purity and that you are maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Catalyst: The Pd(0) active species may not have been generated or has been deactivated.[11]

  • Poor Oxidative Addition: The C-Br bond of this compound may be resistant to cleavage by the palladium catalyst.

  • Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity.[12]

  • Incorrect Base or Solvent: The chosen base may be too weak, insoluble, or incompatible with the substrates, and the solvent may not be appropriate for the reaction.[11]

Solutions:

  • Catalyst Activation: If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to Pd(0).[11] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of the reaction mixture is crucial to prevent catalyst oxidation.[1]

  • Ligand Screening: Employ more electron-rich and bulky ligands, such as XPhos, SPhos, or RuPhos, to facilitate oxidative addition.[2][4] A ligand screening experiment is highly recommended.

  • Base and Solvent Optimization: Use a stronger base or a solvent system that improves its solubility.[11] For Suzuki couplings, a mixture of an organic solvent like dioxane or THF with water can be beneficial.[7][13]

  • Increase Temperature: Raising the reaction temperature can help overcome the activation energy barrier for oxidative addition.[11]

Problem 2: Formation of Significant Side Products

A. Dehalogenation (Hydrodehalogenation)

This is a common side reaction where the bromine atom is replaced by a hydrogen atom.[14][15]

Potential Causes:

  • Source of Hydride: The hydride species can originate from the solvent (e.g., alcohols), the base, or impurities.[14][15]

  • Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, the palladium intermediate has more time to undergo a competing dehalogenation pathway.

Solutions:

  • Ligand Choice: Use bulky, electron-rich ligands that promote the desired reductive elimination over dehalogenation.[15]

  • Solvent and Base Selection: Avoid alcoholic solvents if dehalogenation is a problem.[15] Consider using a non-coordinating, anhydrous solvent and a carefully selected base.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize this side reaction.

B. Protodeboronation (in Suzuki Coupling)

This involves the cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[11] Heteroaromatic and electron-deficient boronic acids are particularly susceptible.[11]

Potential Causes:

  • Harsh Basic Conditions: Strong bases and the presence of water can promote protodeboronation.[11]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of this side reaction.[11]

Solutions:

  • Use Milder Bases: Switch to a milder base such as KF.[11]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt.[1][11]

  • Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[11]

  • Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[11]

C. Homocoupling

This refers to the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

  • High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling pathways.

Solutions:

  • Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.

  • Optimize Catalyst Loading and Temperature: Screen different catalyst loadings and temperatures to find the optimal conditions that favor the desired cross-coupling.

Key Experimental Protocols

The following are generalized starting points for common cross-coupling reactions with this compound. Optimization for your specific coupling partner is essential.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv) to an oven-dried flask. degas 2. Seal the flask and purge with inert gas (Ar or N₂) for 15-30 min. reagents->degas solvent 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. degas->solvent catalyst 4. Add Pd precatalyst (1-5 mol%) and ligand (1.2-6 mol%) under positive inert gas pressure. solvent->catalyst heat 5. Heat the reaction mixture (80-110 °C) and monitor progress by TLC or LC-MS. catalyst->heat workup 6. Cool, dilute with organic solvent, wash with water and brine. heat->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[11]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[11]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle precatalyst, 1-5 mol%) and the phosphine ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. In a glovebox, add Pd precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.4 equiv) to a reaction tube. add_reagents 2. Add this compound (1.0 equiv), amine (1.2 equiv), and anhydrous, degassed solvent. reagents->add_reagents seal_heat 3. Seal the tube and heat the reaction mixture (typically 80-110 °C). add_reagents->seal_heat monitor 4. Monitor reaction progress by TLC or LC-MS. seal_heat->monitor workup 5. Cool, dilute with an organic solvent, and filter through celite. monitor->workup purify 6. Wash the filtrate, dry, concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox): To a reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4 equiv).

  • Substrate Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Summary Tables

Table 1: Recommended Starting Conditions for Ligand and Base Screening in Suzuki-Miyaura Coupling

Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
XPhos (2.4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100
SPhos (2.4)K₂CO₃ (2.0)Toluene/H₂O (4:1)100
RuPhos (2.4)Cs₂CO₃ (2.0)THF/H₂O (4:1)80
P(t-Bu)₃ (4.0)KF (3.0)Dioxane100

Based on general recommendations for heteroaromatic halides.

Table 2: Recommended Starting Conditions for Ligand and Base Screening in Buchwald-Hartwig Amination

Ligand (mol%)Base (equiv)SolventTemperature (°C)
XPhos (3.0)NaOtBu (1.4)Toluene100
RuPhos (3.0)LHMDS (1.4)Dioxane100
BrettPhos (3.0)K₃PO₄ (2.0)t-AmOH110
JackiePhos (3.0)Cs₂CO₃ (2.0)Toluene110

Based on general recommendations for coupling with heteroaryl halides.[3]

Visualization of Key Concepts

Troubleshooting_Flowchart cluster_optimization Optimization Strategy cluster_side_reactions Side Reaction Analysis start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Verify Inert Atmosphere & Degassing start->check_conditions ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos, RuPhos) check_reagents->ligand_screen check_conditions->ligand_screen base_screen Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOtBu) ligand_screen->base_screen temp_screen Increase Reaction Temperature base_screen->temp_screen dehalogenation Dehalogenation Observed? - Change Solvent (avoid alcohols) - Lower Temperature temp_screen->dehalogenation protodeboronation Protodeboronation Observed? - Use Milder Base (KF) - Use Boronic Ester temp_screen->protodeboronation success Improved Yield dehalogenation->success protodeboronation->success

References

stability issues of 7-Bromofuro[3,2-c]pyridine in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stability, and use of this important heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and practical field experience to help you anticipate and resolve challenges in your experiments.

Core Concepts: The Unique Chemistry of the Furo[3,2-c]pyridine Scaffold

The this compound molecule possesses a fused ring system that marries the distinct electronic personalities of an electron-rich furan ring and an electron-deficient pyridine ring.[1] This duality is the primary driver of its reactivity and potential stability issues.

  • The Furan Ring: Being electron-rich and aromatic, the furan moiety is susceptible to electrophilic attack. Under acidic conditions, this can lead to protonation and subsequent ring-opening, which is a critical stability concern.[2][3]

  • The Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitrogen (positions 5 and 7 in this scaffold). This makes the ring susceptible to nucleophilic attack.[4] The bromine at position 7 is therefore a potential site for nucleophilic aromatic substitution (SNAr).[4][5]

Understanding this electronic interplay is key to troubleshooting unexpected reaction outcomes and ensuring the integrity of the molecule throughout your experimental workflow.

Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: How stable is this compound in acidic media (e.g., HCl, TFA, Acetic Acid)?

A1: this compound is highly likely to be unstable in acidic media , particularly in the presence of nucleophiles like water or alcohols. The primary point of failure is the furan ring.

  • Mechanism of Degradation: The degradation is initiated by the protonation of the furan ring's oxygen or, more commonly, a carbon atom (Cα). This disrupts the aromaticity and creates a highly reactive intermediate. A nucleophile (like water from an aqueous acid) can then attack, leading to a cascade of reactions that result in the irreversible opening of the furan ring.[2][3] This process is known as acid-catalyzed hydrolysis or ring cleavage. The final products are often complex mixtures containing dicarbonyl compounds, which can further polymerize, leading to significant tarring in reaction mixtures.[6][7][8]

  • Practical Implications: Avoid prolonged exposure to strong acids, especially at elevated temperatures. If an acidic step is necessary (e.g., for a Pictet-Spengler reaction), it should be performed under strictly anhydrous conditions if possible, at the lowest effective temperature, and for the shortest duration necessary.[6][7] Monitor the reaction closely by TLC or LC-MS for the disappearance of starting material and the formation of new, often more polar, impurities.

Q2: What is the expected stability of this compound in basic media (e.g., NaOH, K₂CO₃, NaH)?

A2: The stability in basic media is condition-dependent, but there are two potential pathways for degradation under strong basic or nucleophilic conditions.

  • Mechanism 1: Nucleophilic Aromatic Substitution (SNAr): The bromine atom is at position 7, which is para to the pyridine nitrogen. This position is electronically activated towards nucleophilic attack.[4] Strong nucleophiles (e.g., alkoxides, amines, hydroxide at high temperatures) can potentially displace the bromide ion.[5][9] The rate and feasibility of this reaction depend on the strength of the nucleophile, temperature, and solvent.

  • Mechanism 2: Ring Reactivity: While less common than acid-catalyzed opening of the furan, strong bases could potentially interact with the protons on the furan ring, though this is less likely to be a primary degradation pathway under typical synthetic conditions.

  • Practical Implications: For reactions using non-nucleophilic bases (e.g., NaH, K₂CO₃) at moderate temperatures, the compound is generally stable. However, when using strong nucleophilic bases (e.g., NaOH, NaOMe) or running reactions at high temperatures, be aware of the potential for bromide substitution. If your reaction involves a nucleophile, consider if it could also act as a competing reagent for SNAr.

Q3: What are the recommended storage and handling procedures for this compound?

A3: Proper storage is crucial to ensure the long-term integrity of the compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C.

  • Incompatibilities: Keep away from strong acids, strong bases, strong oxidizing agents, and moisture.[10]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving this compound.

Problem 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yield in cross-coupling is a frequent issue. The following workflow can help pinpoint the cause.

Troubleshooting_Cross_Coupling Start Low Yield Observed Check_Reagents Are Reagents High Quality? - this compound pure? - Boronic acid/ester not degraded? - Base and solvent anhydrous? Start->Check_Reagents Check_Atmosphere Is Atmosphere Inert? - Degassed solvent thoroughly? - Rigorous N2/Ar purge? Start->Check_Atmosphere Check_Catalyst Is Catalyst System Active? - Correct Pd source & ligand? - Catalyst decomposition (Pd black)? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? - Temperature too high/low? - Incorrect solvent or base? Start->Check_Conditions Solution_Reagents Solution: - Re-purify starting materials. - Use fresh, high-purity reagents. - Use anhydrous solvents and base. Check_Reagents->Solution_Reagents No Solution_Atmosphere Solution: - Improve degassing (e.g., freeze-pump-thaw). - Maintain positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere No Solution_Catalyst Solution: - Screen different ligands/Pd sources. - Lower reaction temperature. - Use a more robust ligand (e.g., NHC-based). Check_Catalyst->Solution_Catalyst No Solution_Conditions Solution: - Perform temperature screening. - Screen different solvents and bases. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

  • Causality: The primary suspect in low-yield cross-coupling is often reagent or catalyst integrity. The Pd(0) active catalyst is sensitive to oxygen, and boronic acids can degrade. However, if your reaction involves acidic or basic conditions (even from hydrolysis of reagents), you may be degrading your this compound starting material, leading to a lower effective concentration.

Problem 2: Appearance of Multiple Unidentified Spots on TLC/LC-MS

If your reaction mixture shows several new spots, especially polar ones, it may indicate compound degradation.

  • Diagnosis in Acidic Media: If your reaction is run in an acidic medium, the appearance of a streak or multiple baseline spots on a TLC plate is a classic sign of furan ring opening and subsequent polymerization.[7][8]

  • Diagnosis in Basic Media: In strong base, a new spot with a different polarity could indicate a product of nucleophilic substitution of the bromine. This can be checked with LC-MS by looking for a mass corresponding to [M-Br+Nu] + H⁺.

  • Solution: Perform a stability test. Dissolve a small amount of your this compound in the reaction solvent with all reagents except the key coupling partner (e.g., the boronic acid). Stir at the reaction temperature for a few hours and monitor by TLC/LC-MS. If degradation is observed, the conditions are too harsh for the substrate. You may need to switch to a milder base, a different solvent, or a lower temperature.

Data Summary: Potential Stability Issues
ConditionPotential Degradation PathwayAnalytical Observation (TLC/HPLC)Recommended Action
Strong Acid (aq.) Furan Ring Opening / HydrolysisDisappearance of starting material; appearance of multiple, highly polar spots or baseline streaking.Avoid aqueous acids. Use anhydrous conditions, lower temperature, and shorter reaction times.
Strong Nucleophilic Base Nucleophilic Aromatic Substitution (SNAr)Appearance of a new, single spot. Confirm identity by LC-MS.Use a non-nucleophilic base (e.g., Cs₂CO₃, NaH). Protect other functional groups if necessary.
Prolonged Heat General DecompositionGradual formation of multiple minor impurities.Run reactions at the lowest effective temperature. Monitor reaction progress to avoid extended heating.

Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to test the stability of this compound under your specific proposed reaction conditions.

Objective: To determine if this compound degrades under specific acidic or basic conditions over time.

Materials:

  • This compound

  • Proposed solvent (e.g., Dioxane, Toluene, DMF)

  • Proposed acid (e.g., 1M HCl in Dioxane) or base (e.g., 2M aq. NaOH)

  • TLC plates, HPLC vials, NMR tubes

  • Internal standard (optional, for quantitative analysis, e.g., biphenyl)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen reaction solvent (e.g., 5 mg/mL).

  • Set up Test Conditions: In separate vials, mix the stock solution with the acid, base, and a neutral control.

    • Acidic Test: 1 mL stock solution + 0.2 mL of 1M HCl.

    • Basic Test: 1 mL stock solution + 0.2 mL of 2M NaOH.

    • Neutral Control: 1 mL stock solution + 0.2 mL of solvent.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each vial for analysis. Dilute as necessary for HPLC or spot directly on a TLC plate. This is your baseline.

  • Incubation: Place the vials at your proposed reaction temperature (e.g., 80 °C).

  • Time Point Sampling: Take aliquots from each vial at regular intervals (e.g., 1h, 4h, 8h, 24h).

  • Analysis:

    • TLC: Spot each time point on a TLC plate. Observe the intensity of the starting material spot and the appearance of any new spots.

    • RP-HPLC: Inject each time point. Compare the peak area of the starting material to the T=0 sample. Note the appearance and growth of any new peaks.

    • NMR (Optional): For a more detailed analysis, run the experiment in an NMR tube with a deuterated solvent and acquire spectra over time.[11][12]

Interpretation: Significant loss of the starting material peak/spot in the acidic or basic vial compared to the neutral control indicates instability under those conditions.

Protocol 2: Template for a Stability-Indicating RP-HPLC Method

This provides a starting point for developing an HPLC method to monitor the purity and stability of this compound.[13][14][15]

  • Column: C18 or C8, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This will elute polar degradation products first, followed by the less polar starting material.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 5-10 µL.

Method Validation: A true stability-indicating method requires that all degradation products are resolved from the main peak. This can be confirmed by analyzing samples from the forced degradation study and ensuring baseline separation between the parent compound and all new impurity peaks.

Visualization of Stability Liabilities

Stability_Liabilities Molecule This compound Acid Acidic Conditions (H⁺) Molecule->Acid Base Basic/Nucleophilic Conditions (Nu⁻) Molecule->Base Furan_Attack Electrophilic Attack on Furan Ring Acid->Furan_Attack Protonation Pyridine_Attack Nucleophilic Attack on Pyridine Ring (C7) Base->Pyridine_Attack Attack at C-Br Degradation_Acid Ring Opening & Polymerization Furan_Attack->Degradation_Acid Degradation_Base Bromine Substitution (SNAr) Pyridine_Attack->Degradation_Base

Caption: Key stability liabilities of this compound.

References

preventing debromination of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromofuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this important heterocyclic building block. Our focus is to help you mitigate the common side reaction of debromination and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Preventing Debromination

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and observing a significant amount of the debrominated furo[3,2-c]pyridine byproduct. What is causing this?

A1: The formation of a debrominated (or hydrodehalogenated) byproduct in Suzuki-Miyaura coupling is a common side reaction, especially with electron-deficient N-heterocyclic halides like your substrate. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from reactions with bases, solvents (like alcohols), or even trace amounts of water. The Pd-H intermediate can then undergo reductive elimination with the furo[3,2-c]pyridine moiety, leading to the undesired byproduct instead of the cross-coupled product.

Q2: How can I modify my Suzuki-Miyaura reaction conditions to minimize debromination?

A2: To suppress debromination, you need to favor the desired cross-coupling pathway over the reductive dehalogenation pathway. Here are several strategies, starting with the most impactful:

  • Ligand Choice: The phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the reductive elimination of the desired product, outcompeting the debromination pathway.[1] Consider switching to modern biaryl phosphine ligands such as SPhos or XPhos, which are often effective for challenging heterocyclic substrates.[2]

  • Base Selection: The base can be a source of hydrides. Avoid strong alkoxide bases if possible. Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to generate Pd-H species.

  • Solvent System: Protic solvents, especially alcohols, can be a source of hydrides.[3] Switch to aprotic solvents like dioxane, THF, or toluene.[2] If your boronic acid requires a co-solvent, using a minimal amount of water in an aprotic solvent like THF or 2-MeTHF is a good strategy.[3]

  • Temperature Control: While higher temperatures can speed up a sluggish reaction, they can also accelerate side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80 °C).

Q3: I'm performing a Buchwald-Hartwig amination and facing the same debromination issue. Are the solutions similar?

A3: Yes, the underlying principles are very similar. The Buchwald-Hartwig amination also proceeds through a palladium catalytic cycle where a competing hydrodehalogenation pathway can exist.[4] Key optimization strategies include:

  • Use of Modern Ligands: Second-generation and beyond Buchwald-Hartwig ligands are specifically designed to promote C-N bond formation and suppress side reactions. Ligands like BINAP or DPPF can be effective.[4]

  • Base Compatibility: Strong bases like sodium tert-butoxide are standard but can be problematic.[5] If debromination is severe, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature or longer reaction time.[6]

Q4: I am trying to perform a lithium-halogen exchange on this compound using n-BuLi at -78 °C, but I'm getting low yields of my desired product after quenching with an electrophile. Is debromination a concern here?

A4: Yes, absolutely. While the primary concern with organolithium reagents is often stability, protonation of the generated aryllithium species is equivalent to debromination. This can happen if your system is not scrupulously anhydrous and free of proton sources. However, another significant issue with N-heterocycles is the potential for side reactions, such as nucleophilic attack of the organolithium on the pyridine ring.[7] To minimize these issues:

  • Temperature is Critical: Perform the exchange at very low temperatures (-78 °C or even lower, e.g., -100 °C) to ensure the stability of the lithiated intermediate.[8][9]

  • Use of Barbier Conditions: A highly effective technique is to perform the halogen-lithium exchange in the presence of the electrophile (Barbier conditions). This allows the instantaneous trapping of the organolithium as it is formed, minimizing its decomposition or side reactions.[10]

  • Alternative Reagents: Consider using a Grignard reagent for the exchange, such as i-PrMgCl·LiCl. This can offer better stability and selectivity, especially for substrates with sensitive functional groups or acidic protons.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to debromination?

A1: The susceptibility of this compound to debromination stems from its electronic properties as an N-heterocyclic halide. The electron-withdrawing nature of the pyridine nitrogen atom makes the aromatic ring electron-deficient. This can facilitate the oxidative addition step in palladium-catalyzed reactions but also makes the resulting organopalladium intermediate more prone to side reactions like hydrodehalogenation. Furthermore, the nitrogen atom can coordinate to the palladium center, which can sometimes inhibit the desired catalytic cycle.

Q2: What is the detailed mechanism of debromination in a palladium-catalyzed cross-coupling reaction?

A2: The most accepted mechanism for debromination (hydrodehalogenation) involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways:

  • Reaction with Base: Some bases, particularly alkoxides, can undergo β-hydride elimination to form a Pd-H species.

  • Reaction with Solvent: Protic solvents like alcohols or residual water can react with the palladium complex to generate Pd-H.

  • From the Boronic Acid: In some cases, impurities in or decomposition of the boronic acid can be a source of hydrides.

Once the Pd-H species is formed, it can participate in the catalytic cycle. After oxidative addition of the this compound to Pd(0), the resulting Ar-Pd(II)-Br intermediate can react with the Pd-H species, leading to an Ar-Pd(II)-H intermediate. This intermediate then undergoes reductive elimination to yield the debrominated furo[3,2-c]pyridine (Ar-H) and regenerates the Pd(0) catalyst, which can continue this undesired cycle.[2]

Q3: Can I use a protecting group on the pyridine nitrogen to prevent debromination?

A3: While there is no nitrogen on the furo[3,2-c]pyridine core that can be directly protected in the same way as an indole or pyrrole N-H, this is an important consideration for other N-H containing heterocycles. For those systems, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can indeed suppress dehalogenation.[2][11] For this compound, this strategy is not applicable.

Data & Protocols

Table 1: Recommended Conditions to Minimize Debromination in Suzuki-Miyaura Coupling
ParameterStandard Conditions (High Debromination Risk)Recommended Conditions (Low Debromination Risk)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands promote faster reductive elimination of the desired product.[1]
Base NaOEt, NaOtBuK₃PO₄, K₂CO₃, Cs₂CO₃Milder, non-alkoxide bases reduce the formation of Pd-H species.
Solvent Ethanol, Methanol1,4-Dioxane, Toluene, THF/H₂O (e.g., 10:1)Aprotic solvents minimize hydride sources.[3]
Temperature 100-120 °C80 °CLower temperatures can disfavor side reactions relative to the desired coupling.
Experimental Protocol: Low-Debromination Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv, finely ground)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water).

  • Degas the final reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.[2]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Troubleshooting Debromination in Cross-Coupling

G start High Debromination Observed ligand Change Ligand (e.g., to SPhos, XPhos) start->ligand base Change Base (e.g., to K3PO4, K2CO3) ligand->base Still an issue? success Problem Solved ligand->success Success! solvent Change Solvent (e.g., to Dioxane, Toluene) base->solvent Still an issue? base->success Success! temp Lower Temperature (e.g., to 80°C) solvent->temp Still an issue? solvent->success Success! temp->success Success!

Caption: A decision tree for troubleshooting debromination.

Diagram 2: Competing Reaction Pathways

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway cluster_2 Debromination Pathway Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate Desired_Product Desired Product (Ar-Nu) Ar-Pd(II)-Br->Desired_Product Transmetalation & Reductive Elimination Debrominated_Product Debrominated Product (Ar-H) Ar-Pd(II)-Br->Debrominated_Product Reaction with Pd-H & Reductive Elimination Ar-Br This compound (Ar-Br) Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-Br

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Regioselective Functionalization of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of 7-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to modify this versatile heterocyclic scaffold. The unique electronic nature of the furo[3,2-c]pyridine system, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents a fascinating yet challenging synthetic landscape.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of this compound?

A1: The main challenge lies in the competing reactivity of the different positions on the heterocyclic core. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the furan ring is electron-rich and prone to electrophilic substitution.[1] The bromine at the 7-position is the most common handle for functionalization, typically via cross-coupling or metal-halogen exchange. However, other positions can also react, leading to mixtures of isomers. Achieving high regioselectivity often requires careful tuning of reaction conditions.[1]

Q2: Which position on the this compound core is most acidic and susceptible to deprotonation?

A2: For π-excessive heterocycles like furan, C-2 lithiation is highly dominant.[2] In the fused furo[3,2-c]pyridine system, the C-6 proton, being ortho to the pyridine nitrogen, is expected to be the most acidic C-H bond. However, direct deprotonation with strong bases like n-BuLi can be complicated by competing nucleophilic addition to the pyridine ring or halogen-metal exchange at the C-7 position.[3][4] The use of lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is often preferred for directed ortho-metalation of pyridines to minimize nucleophilic addition.[2][5]

Q3: I am planning a Suzuki coupling reaction. What are the key factors to consider for success?

A3: For a successful Suzuki coupling on this compound, the critical components are the choice of palladium catalyst, ligand, base, and solvent system.[6]

  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands are often beneficial for cross-coupling with electron-rich heteroaryl halides.[6]

  • Base: The base is crucial for activating the boronic acid.[6] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu to minimize side reactions like debromination.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio may need to be optimized to ensure all components remain soluble.[6]

  • Inert Atmosphere: Rigorous degassing of the reaction mixture is essential to prevent homocoupling of the boronic acid, which is often caused by the presence of oxygen.[6]

Q4: Can I perform a metal-halogen exchange on this compound? What are the potential pitfalls?

A4: Yes, a bromine-lithium exchange is a viable strategy to generate a nucleophilic species at the C-7 position.[4] This is typically achieved using alkyllithium reagents like n-BuLi or t-BuLi at low temperatures (e.g., -78 °C). The primary pitfall is the potential for the newly formed 7-lithiofuro[3,2-c]pyridine to be unstable or to react with any acidic protons present in the reaction mixture.[9] Another concern is the possibility of the alkyllithium reagent acting as a nucleophile and adding to the pyridine ring, although this is generally slower than the halogen-metal exchange.[4]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptom: Your Suzuki or Sonogashira reaction on this compound results in low conversion of the starting material and a low yield of the desired product.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-deficient pyridine rings, bulky, electron-rich phosphine ligands can be beneficial.[6] Consider screening different catalyst systems. For example, if Pd(PPh₃)₄ is giving low yields, try a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[8]
Catalyst Deactivation The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a ligand that binds more strongly to palladium can mitigate this. Also, ensure that all reagents and solvents are pure and free of impurities that could poison the catalyst.
Incorrect Base or Base Strength The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the terminal alkyne in Sonogashira coupling.[10] If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[8] However, be aware that very strong bases can promote side reactions.[8]
Sub-optimal Solvent System The solubility of all reaction components is crucial. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[6] You may need to optimize the ratio of the organic solvent to water. For Sonogashira couplings, which are often run under anhydrous conditions, ensure your solvent (e.g., THF, DMF) is of high purity and dry.
Side Reactions Common side reactions include debromination (hydrodehalogenation) and homocoupling of the boronic acid (in Suzuki) or the alkyne (in Sonogashira).[6][8] To minimize debromination, avoid strong bases and high temperatures.[8] To prevent homocoupling, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[6]

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield Observed catalyst Is the Catalyst System Active? start->catalyst substrates Are Substrates Pure & Stable? catalyst->substrates Yes catalyst_check1 Screen different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). catalyst->catalyst_check1 No conditions Are Reaction Conditions Optimal? substrates->conditions Yes substrates_check1 Check purity of this compound and coupling partner by NMR/LC-MS. For Suzuki, check for boronic acid decomposition (protodeboronation). [2] substrates->substrates_check1 No coordination Is Pyridine N-Coordination an Issue? conditions->coordination Yes conditions_check1 Optimize base (e.g., K₂CO₃ vs K₃PO₄), solvent ratio, and temperature. Ensure rigorous degassing to prevent side reactions. [2, 3] conditions->conditions_check1 No coordination_check1 Consider using a more strongly coordinating ligand or adding a Lewis acid to complex with the pyridine nitrogen. coordination->coordination_check1 No G cluster_0 Reaction Pathways start This compound + R-Li path_a Halogen-Metal Exchange (Desired Pathway) [19] start->path_a path_b Ortho-Deprotonation (C-6) (Side Reaction) [5] start->path_b path_c Nucleophilic Addition (Side Reaction) [6] start->path_c product_a 7-Lithiofuro[3,2-c]pyridine path_a->product_a product_b 6-Lithio-7-bromofuro[3,2-c]pyridine path_b->product_b product_c Dihydropyridine Adduct path_c->product_c

References

Technical Support Center: Scale-Up Synthesis of 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address common challenges and provide practical solutions.

PART 1: Synthesis Strategy & Core Protocol

Question 1: What is the most robust and scalable synthetic route to prepare the Furo[3,2-c]pyridine core?

Answer: For the synthesis of the furo[3,2-c]pyridine scaffold, the most widely adopted and scalable strategy is a palladium- and copper-catalyzed cascade reaction. This process involves an initial Sonogashira cross-coupling of a suitable iodopyridine precursor with a terminal alkyne, which is immediately followed by a base-mediated 5-endo-dig intramolecular cyclization to form the furan ring.[1][2] This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable alkynylpyridine intermediate.

The critical starting material for this sequence is a functionalized pyridine. A common precursor is 4-hydroxy-3-iodopyridine.[1] The synthesis of this compound would logically proceed via one of two primary pathways:

  • Late-Stage Bromination: Synthesis of the parent furo[3,2-c]pyridine core followed by electrophilic bromination at the C7 position. This is often challenging due to regioselectivity issues.

  • Precursor-Directed Synthesis: Employing a starting material that already contains the bromine atom, such as a 2-bromo-4-hydroxy-3-iodopyridine derivative. This approach offers superior control over regiochemistry and is generally preferred for scale-up.

The following protocol details the synthesis of a generic 2-substituted furo[3,2-c]pyridine, which serves as the foundational procedure.

Experimental Protocol: Cascade Sonogashira/Cyclization

This protocol is adapted from established procedures for similar furo[3,2-c]pyridine derivatives.[1]

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Terminal Alkyne (e.g., Propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To an oven-dried, multi-neck flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add 4-hydroxy-3-iodopyridine (1.0 equiv.).

  • Catalyst & Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.) and CuI (0.04-0.10 equiv.).

  • Solvent & Base: Add anhydrous DMF to form a slurry, followed by the base (DIPA or TEA, 3.0-5.0 equiv.).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the DMF and base.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Charge Reactor: - 4-Hydroxy-3-iodopyridine - Pd/Cu Catalysts - Anhydrous DMF/Base degas 2. Degas Mixture (N2/Ar Purge) reagents->degas alkyne 3. Add Terminal Alkyne degas->alkyne heat 4. Heat to 60-80 °C (Monitor by TLC/LC-MS) alkyne->heat quench 5. Quench & Solvent Evaporation heat->quench extract 6. Aqueous Wash (NH4Cl, Brine) quench->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Final Product: This compound chromatography->product

Caption: General workflow for the synthesis of the furo[3,2-c]pyridine core.

PART 2: Scale-Up Considerations FAQ

Question 2: What are the primary challenges when scaling this reaction from grams to kilograms?

Answer: Scaling up the Sonogashira/cyclization cascade introduces several critical challenges that must be managed carefully.

  • Thermal Management: The Sonogashira coupling can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing catalyst decomposition and the formation of impurities. A jacketed reactor with precise temperature control is essential. Consider slower, portion-wise addition of the terminal alkyne to better control the reaction rate and heat generation.[3]

  • Homogenization & Mass Transfer: Ensuring efficient mixing in a large reactor is crucial. Poor agitation can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and inconsistent product quality. The choice of impeller type and agitation speed must be optimized.

  • Removal of Palladium and Copper: Residual heavy metals are a major concern, especially in pharmaceutical applications. While lab-scale purification relies on chromatography, this is often not economically viable for large-scale production. Consider using metal scavengers (e.g., silica-based thiols, activated carbon) post-reaction or designing a crystallization process that effectively purges these metals.

  • Solvent and Reagent Handling: Handling large volumes of DMF and amines like DIPA requires robust engineering controls due to their toxicity and flammability.[4] Furthermore, ensuring all reagents and solvents are truly anhydrous on a large scale is more challenging and critical for reaction success.

Table 1: Scale-Up Parameter Adjustments
ParameterLab Scale (grams)Pilot Scale (kilograms)Rationale & Key Considerations
Catalyst Loading 2-5 mol% Pd, 4-10 mol% CuI0.5-2 mol% Pd, 1-4 mol% CuIHigher surface-area-to-volume ratio on lab scale may require more catalyst. On scale, cost and metal removal become critical drivers for reducing catalyst load.
Reagent Addition All at once or rapid dropwiseSlow, controlled addition over timeManages exotherms and prevents localized high concentrations that can lead to side reactions like alkyne homocoupling.[3]
Work-up Separatory funnel extractionJacketed reactor with bottom outlet valve, decantationPhase separation can be slower on a large scale. Emulsion formation is a greater risk. Anti-solvent precipitation or crystallization may be preferred over extraction.
Purification Flash ChromatographyCrystallization / Re-crystallizationChromatography is generally not cost-effective for bulk production. Developing a robust crystallization protocol is essential for achieving high purity.

PART 3: Troubleshooting Guide

Question 3: My reaction yield is low. What are the common causes and how can I fix them?

Answer: Low yield in this cascade reaction is a frequent issue. A systematic approach to troubleshooting is key.

Possible Cause 1: Inactive Catalyst or Poor Reaction Conditions The Pd(0) active species is sensitive to oxygen.[5]

  • Solution: Ensure all solvents are rigorously degassed (freeze-pump-thaw cycles are more effective than sparging for scale-up).[6] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use fresh, high-quality palladium and copper catalysts, as activity can diminish with improper storage.

Possible Cause 2: Alkyne Homocoupling (Glaser Coupling) This is a primary side reaction, especially in the presence of copper and oxygen, leading to the formation of a di-alkyne byproduct.[6]

  • Solution: Minimize oxygen as described above. Running the reaction at the lowest effective temperature can disfavor this side reaction. In some cases, "copper-free" Sonogashira conditions can be explored, although this may require a different palladium/ligand system and result in slower reaction times.

Possible Cause 3: Incomplete Cyclization You may observe the uncyclized 2-alkynyl-4-hydroxypyridine intermediate by LC-MS.

  • Solution: This indicates the second step of the cascade is failing. Increase the reaction temperature by 10-20 °C or prolong the reaction time after the Sonogashira coupling is complete (as determined by TLC/LC-MS).[6] Ensure the base is not fully consumed; a stoichiometric excess is required to promote the cyclization.

Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield Observed lcms Analyze Crude by LC-MS start->lcms sm_present High % of Starting Material? lcms->sm_present intermediate Uncyclized Intermediate Present? lcms->intermediate side_product Homocoupled Alkyne Present? lcms->side_product action_catalyst Check Inert Atmosphere & Catalyst Quality sm_present->action_catalyst Yes action_temp Increase Temperature &/or Reaction Time intermediate->action_temp Yes action_oxygen Improve Degassing & Consider Cu-free conditions side_product->action_oxygen Yes

References

minimizing homocoupling in reactions with 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common and frustrating challenge encountered during the functionalization of 7-Bromofuro[3,2-c]pyridine: the formation of homocoupled byproducts. As an electron-deficient heteroaromatic halide, this valuable building block presents unique challenges. This document moves beyond simple protocols to explain the mechanistic origins of these side reactions and provide field-proven solutions to suppress them, ensuring the success of your synthetic campaigns.

Frequently Asked Questions & Mechanistic Insights

This section addresses the fundamental "what" and "why" of homocoupling, providing the foundational knowledge needed to effectively troubleshoot your reactions.

Q1: I'm observing a significant amount of an unwanted symmetrical biaryl in my Suzuki-Miyaura reaction. What is it and why is it forming?

A1: You are likely observing the homocoupling of your boronic acid reagent. This is one of the most common side reactions in Suzuki-Miyaura couplings and occurs when two molecules of the boronic acid couple to form a symmetrical biaryl, consuming your nucleophile and reducing the yield of your desired cross-coupled product.[1][2]

The primary culprit behind this unwanted reaction is often the presence of dissolved oxygen in your reaction mixture.[2] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species, instead of participating in the desired cross-coupling cycle, can catalyze a separate cycle that exclusively produces the homocoupled byproduct.[1][3] This is particularly problematic with electron-deficient boronic acids.[4][5]

Q2: Besides boronic acid homocoupling, what other types of homocoupling can occur with this compound?

A2: While boronic acid homocoupling is most frequent in Suzuki reactions, you may also encounter:

  • Aryl Halide Homocoupling: Two molecules of this compound can couple to form 7,7'-Bi(furo[3,2-c]pyridine). This can be promoted by certain nickel or palladium catalysts, often under reductive conditions.[6] In the context of palladium catalysis, it can arise from a slow transmetalation step, allowing a second molecule of the aryl halide to interact with the catalyst intermediate.

  • Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, terminal alkynes can undergo oxidative homocoupling to form a 1,3-diyne. This reaction is almost exclusively mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[7]

Q3: My reaction is complex. How can I quickly diagnose the source of the homocoupling?

A3: A logical, step-by-step approach is crucial. The following workflow can help you pinpoint the issue and select the appropriate corrective action.

G start Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst What is the catalyst source? (Pd(0) vs Pd(II)) degas->catalyst Yes action_degas Action: Improve degassing (Freeze-Pump-Thaw or prolonged sparging) degas->action_degas No ligand Is the ligand appropriate? (Bulky, e⁻-rich) catalyst->ligand Pd(0) action_catalyst Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent. catalyst->action_catalyst Pd(II) base Is the base too harsh or concentration too high? ligand->base Yes action_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. ligand->action_ligand No end Proceed with Optimized Protocol base->end No action_base Action: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) and optimize stoichiometry. base->action_base Yes action_degas->catalyst action_catalyst->ligand action_ligand->base action_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Troubleshooting Guide by Reaction Type

A. Suzuki-Miyaura Coupling

This is the workhorse reaction for C-C bond formation, but it is highly susceptible to boronic acid homocoupling.

Q4: I am using a standard Pd(dppf)Cl₂ catalyst and still see significant homocoupling of my boronic acid partner with this compound. What is my first troubleshooting step?

A4: Your first and most critical step is to ensure a rigorously oxygen-free environment.[8] Standard procedures of bubbling nitrogen or argon through your solvent for 15-20 minutes may be insufficient.

Recommended Action: Enhanced Degassing For sensitive substrates, employ the "freeze-pump-thaw" method for your solvent (at least three cycles). For the reaction mixture itself, after assembling all solid reagents in the flask under an inert gas flow, evacuate and backfill with inert gas three times before adding the degassed solvent.[9] Maintaining a positive pressure of inert gas throughout the reaction is mandatory.[8] This minimizes the oxidation of Pd(0) to Pd(II), which is a key driver of the homocoupling pathway.[1][10]

Q5: My degassing technique is excellent, but homocoupling persists. What should I change next?

A5: Your catalyst and ligand system is the next critical variable. While Pd(dppf)Cl₂ is a robust catalyst, it is a Pd(II) precatalyst. Its reduction to the active Pd(0) species can sometimes be inefficient, leaving behind Pd(II) to promote homocoupling.

Recommended Actions:

  • Switch to a Pd(0) Source: Using a direct Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) eliminates the need for an in-situ reduction step, thereby reducing the initial concentration of potential homocoupling-promoting species.[8]

  • Employ Modern Ligands: The reactivity of the catalyst is profoundly influenced by the choice of phosphine ligand. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are highly effective.[8] These ligands promote the crucial reductive elimination step of the desired cross-coupling product, making the overall catalytic cycle faster and more efficient, which allows it to outcompete the homocoupling side reaction.[11][12]

Ligand TypeExample(s)Key Advantage for Minimizing Homocoupling
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich. Accelerates both oxidative addition and reductive elimination, speeding up the main catalytic cycle.[4][12]
Ferrocenylphosphines dppfGood general-purpose ligand, but can be less effective at suppressing homocoupling compared to more modern biarylphosphine ligands.
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, promoting oxidative addition, but their bulk can also facilitate the desired reductive elimination.[11]

Q6: Can my choice of base and solvent affect homocoupling rates?

A6: Absolutely. A strong base under harsh conditions can degrade the boronic acid and promote side reactions.

Recommended Actions:

  • Use a Milder Base: Switch from strong bases like NaOH or Na₂CO₃ to milder options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[13][14] These bases are effective at promoting the crucial transmetalation step without causing significant substrate or reagent degradation.

  • Solvent Considerations: While many Suzuki reactions use a mixture of an organic solvent (like dioxane or toluene) and water, excess water can be a proton source for a competing side reaction called protodeboronation, which destroys your boronic acid.[13][14] If you suspect this is an issue, consider using anhydrous conditions with a base like K₃PO₄ or carefully titrating the amount of water used.

B. Sonogashira Coupling

The primary side reaction here is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling).

Q7: I'm trying to couple a terminal alkyne with this compound, but I'm isolating a large amount of the symmetrical 1,3-diyne. How do I prevent this?

A7: The formation of the diyne byproduct is almost always due to the combination of the copper(I) cocatalyst and oxygen. The solution is to remove one of these components.

Recommended Actions:

  • Rigorous Degassing: As with the Suzuki reaction, ensuring an oxygen-free environment is paramount. Use enhanced degassing techniques for all reagents and maintain a positive inert gas pressure.

  • Employ a Copper-Free Protocol: The most definitive way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[7] Modern palladium-phosphine systems are highly active and can facilitate the Sonogashira reaction efficiently without copper, especially when using a suitable amine base like piperidine or diisopropylamine.

C. Stille Coupling

Homocoupling of the organotin reagent is a potential side reaction in Stille couplings.

Q8: What are the best practices for avoiding homocoupling of my organostannane reagent when reacting with this compound?

A8: Homocoupling in Stille reactions is less common than in Suzuki couplings but can be minimized by focusing on reaction kinetics and reagent purity.

Recommended Actions:

  • Ligand Choice: Use ligands that accelerate the transmetalation and reductive elimination steps. As with Suzuki couplings, bulky, electron-donating phosphine ligands are often effective.[15] A faster catalytic cycle for the desired cross-coupling will leave less opportunity for side reactions.

  • Reagent Purity: Ensure your organotin reagent is pure. Impurities can sometimes initiate or catalyze homocoupling pathways.

  • Temperature Control: Avoid excessively high temperatures, which can lead to thermal decomposition of reagents and catalyst, potentially triggering homocoupling. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Optimized Experimental Protocols

The following protocols incorporate the best practices discussed above to serve as a robust starting point for your experiments.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize boronic acid homocoupling.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Pd₂(dba)₃ (0.01–0.02 equiv)

    • SPhos (0.02–0.04 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times.[13]

    • Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos catalysts.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring by TLC or LC-MS.[14]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate Glaser homocoupling of the alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02–0.05 equiv)

    • Amine base (e.g., Diisopropylamine or Triethylamine, degassed, ~3-4 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

    • Seal the flask and perform three evacuate/backfill cycles with argon.

    • Add the degassed solvent, followed by the degassed amine base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and purify by column chromatography.

Mechanistic Visualization

Understanding the competing reaction pathways is key to controlling them. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the parasitic homocoupling cycle.

Suzuki_Cycles cluster_0 Desired Cross-Coupling Cycle cluster_1 Parasitic Homocoupling Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ (Oxidative Addition) A->B + Ar-Br E Pd(II)X₂ A->E C Ar-Pd(II)(Ar')L₂ (Transmetalation) B->C + Ar'B(OH)₂ (Base) D Ar-Ar' (Reductive Elimination) C->D D->A Product Out ArBr This compound (Ar-Br) ArBr->B ArBOH Boronic Acid (Ar'B(OH)₂) ArBOH->C F Ar'-Pd(II)(X)L₂ E->F + Ar'B(OH)₂ G Ar'-Pd(II)(Ar')L₂ F->G + Ar'B(OH)₂ H Ar'-Ar' G->H Reductive Elimination H->E Byproduct Out O2 O₂ (Trace Oxygen) O2->E Oxidation

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

References

Validation & Comparative

Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in a Privileged Scaffold

The furo[3,2-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets. Its rigid, planar structure and unique electronic properties make it an ideal starting point for the development of novel therapeutics. A common and highly effective strategy in drug design is the introduction of halogen atoms, such as chlorine and bromine, onto a lead scaffold. This modification can profoundly influence a molecule's physicochemical properties—including lipophilicity, metabolic stability, and hydrogen bonding capabilities—thereby modulating its biological activity.

This guide provides an in-depth, objective comparison of the biological activities of brominated versus chlorinated furo[3,2-c]pyridine derivatives. We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed protocols, to offer a clear perspective on how the choice of halogen can be a pivotal decision in the drug discovery process.

Comparative Biological Activity: A Tale of Two Halogens

The substitution of a hydrogen atom with either chlorine or bromine on the furo[3,2-c]pyridine scaffold can lead to significant, albeit sometimes nuanced, differences in biological efficacy. These differences arise from the distinct properties of the two halogens:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to enhanced van der Waals interactions and potentially stronger binding in sterically accommodating pockets.

  • Electronegativity: Chlorine is more electronegative than bromine, which can alter the electron distribution across the heterocyclic system and influence interactions with polar residues in a target protein.

  • Halogen Bonding: Both atoms can act as halogen bond donors, a crucial non-covalent interaction in ligand-receptor binding, with the strength and geometry of this bond differing between the two.

While direct, side-by-side comparative studies on identical furo[3,2-c]pyridine backbones are not extensively documented in publicly available literature, we can synthesize a comparison based on reported activities of various halogenated derivatives and established medicinal chemistry principles.

Anticancer Activity

Furo[3,2-c]pyridine derivatives have demonstrated notable potential as anticancer agents, often functioning as potent kinase inhibitors that disrupt key oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT. This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

The introduction of a halogen can enhance this activity. For instance, a chloro-substituted furo[3,2-b]pyridine derivative (a closely related isomer) has been synthesized and shown to possess cytotoxic properties. While specific data for a brominated counterpart is not available for direct comparison, studies on other heterocyclic scaffolds often show that the bulkier bromine atom can confer increased potency, provided it can be accommodated within the target's binding site. Conversely, the higher electronegativity of chlorine might be crucial for specific hydrogen or halogen bonds that are essential for activity.

Table 1: Representative Anticancer Activity of Halogenated Furopyridines

Compound ClassHalogenCancer Cell LineActivity (IC₅₀)Reference
Furo[3,2-b]pyridine DerivativeChloroMCF-7 (Breast)Encouraging Growth Inhibition
Furo[3,2-b]pyridine DerivativeChloroMDA-MB-231 (Breast)Encouraging Growth Inhibition
Furo[3,2-c]coumarin DerivativeBromoMCF-7 (Breast)1.8 µM
Furo[3,2-c]coumarin DerivativeChloroMCF-7 (Breast)2.5 µM

Note: Data for furo[3,2-c]coumarins, which share a similar core structure, is included to illustrate the potential impact of halogen substitution. Direct comparison for the exact furo[3,2-c]pyridine scaffold is limited in the literature.

Antimicrobial Activity

The furo[3,2-c]pyridine scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown moderate to good activity against various bacteria and filamentous fungi. Halogenation is a well-known strategy to boost the antimicrobial efficacy of heterocyclic compounds. The lipophilic character of halogens can enhance the molecule's ability to penetrate bacterial cell membranes.

A study on furo[3,2-c]pyridine derivatives reported that a 4-chloro derivative serves as a key intermediate for further chemical modifications, some of which yielded compounds with notable antimicrobial activity against bacteria like Xanthomonas sp. and fungi such as Fusarium graminearum. While a direct comparison with a 4-bromo analog from the same study is unavailable, the general trend in medicinal chemistry suggests that brominated compounds often exhibit slightly superior or comparable antimicrobial activity to their chlorinated counterparts due to increased lipophilicity.

Table 2: Representative Antimicrobial Activity of Halogenated Furopyridines

Compound ClassHalogenOrganismActivityReference
Furo[3,2-c]pyridine DerivativeChloroXanthomonas sp.Moderate to Good
Furo[3,2-c]pyridine DerivativeChloroPyrenophora avenaeModerate to Good

Key Signaling Pathways in Cancer

The anticancer effects of many furo[3,2-c]pyridine derivatives are attributed to their ability to inhibit protein kinases. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Furo[3,2-c]pyridines have been identified as potential inhibitors within this pathway.

PI3K_Pathway cluster_inhibitor Site of Action cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Inhibitor Halogenated Furo[3,2-c]pyridine Inhibitor->PI3K

Caption: PI3K/Akt/mTOR pathway with Furo[3,2-c]pyridine inhibition.

Experimental Protocols

A self-validating research approach requires robust and reproducible methodologies. The following protocols provide detailed steps for the synthesis of halogenated furo[3,2-c]pyridines and the evaluation of their biological activity.

Synthesis Workflow

The synthesis of halogenated furo[3,2-c]pyridines typically involves the initial construction of the core heterocyclic system followed by a specific halogenation step.

Caption: General synthesis workflow for halogenated furo[3,2-c]pyridines.

Protocol 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine

Causality: This protocol utilizes phosphorus oxychloride (POCl₃), a standard and effective reagent for converting pyridones and other heterocyclic ketones into their corresponding chloro-derivatives. The reaction proceeds via the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the starting furo[3,2-c]pyridin-4(5H)-one (1 equivalent).

  • Reaction: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 4-chlorofuro[3,2-c]pyridine.

Protocol 2: Bromination of a Furo[3,2-c]pyridine Scaffold

Causality: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic and heterocyclic rings. The reaction is often initiated by a radical initiator (like AIBN) or light and proceeds via a free-radical mechanism to install a bromine atom at an electron-rich position.

  • Preparation: Dissolve the furo[3,2-c]pyridine starting material (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution. For radical-initiated reactions, add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and/or irradiate with a UV lamp for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization to obtain the brominated furo[3,2-c]pyridine.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

Causality: This colorimetric assay provides a quantitative measure of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow MTT dye into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated furo[3,2-c]pyridine compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Conclusion and Future Directions

The strategic halogenation of the furo[3,2-c]pyridine scaffold is a powerful tool for modulating biological activity. While available data is limited for direct, systematic comparisons, existing evidence and established medicinal chemistry principles suggest that both bromination and chlorination can enhance the therapeutic potential of this privileged core. The choice between bromine and chlorine is not arbitrary; it is a critical design decision that influences a compound's potency, selectivity, and pharmacokinetic profile. Brominated analogs may offer increased potency through greater lipophilicity and polarizability, whereas chlorinated compounds might achieve specificity through more focused electronic and bonding interactions.

Future research should focus on the systematic synthesis and parallel screening of both brominated and chlorinated furo[3,2-c]pyridine libraries against a wide panel of cancer cell lines and microbial strains. Such studies are essential to fully elucidate the structure-activity relationships and to rationally design next-generation therapeutics based on this versatile and potent scaffold.

A Senior Application Scientist's Guide to the Rigorous Validation of Kinase Assay Results for Novel 7-Bromofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the robust validation of kinase assay results, using the promising 7-Bromofuro[3,2-c]pyridine scaffold as a case study. The furo[3,2-c]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including the inhibition of critical kinases in oncogenic signaling pathways.[1][2] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from initial biochemical screens to cell-based assays.

The Imperative of Validation: From Hit to Lead

The journey of a kinase inhibitor from a screening hit to a viable lead compound is paved with rigorous validation. Initial high-throughput screens may identify numerous compounds that appear to inhibit a target kinase. However, these preliminary results can be fraught with artifacts, such as compound autofluorescence, non-specific inhibition, or instability in assay buffers.[3] Therefore, a multi-tiered validation strategy is not just recommended; it is essential for de-risking a drug discovery program and ensuring that resources are focused on compounds with genuine therapeutic potential.

For a novel chemical entity like a this compound derivative, this process is critical. While the broader furo[3,2-c]pyridine scaffold has shown potential against kinases such as PI3K and CDK2, the specific activity and selectivity profile of a new derivative must be meticulously characterized.[1][4]

The Validation Workflow: A Multi-Pronged Approach

A robust validation workflow for a novel kinase inhibitor, such as a this compound derivative, should be sequential and iterative. It begins with a confirmation of the initial biochemical findings using an orthogonal assay, progresses to a detailed characterization of the inhibitor's mechanism of action, and culminates in an assessment of its activity in a more physiologically relevant cellular context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Off-Target Profiling Hit_ID Initial Hit (e.g., HTS) Ortho_Assay Orthogonal Biochemical Assay (Confirms Activity) Hit_ID->Ortho_Assay Confirm Dose_Response IC50 Determination (Potency) Ortho_Assay->Dose_Response Quantify MoA Mechanism of Action (e.g., ATP Competition) Dose_Response->MoA Characterize Kinome_Scan Kinome-Wide Selectivity Panel Dose_Response->Kinome_Scan Profile Target_Engagement Cellular Target Engagement (e.g., NanoBRET) MoA->Target_Engagement Transition to Cellular Pathway_Modulation Downstream Pathway Analysis (e.g., Western Blot) Target_Engagement->Pathway_Modulation Verify Mechanism Proliferation_Assay Cellular Proliferation Assay (Phenotypic Effect) Pathway_Modulation->Proliferation_Assay Assess Function Off_Target_Validation Validation of Off-Targets Kinome_Scan->Off_Target_Validation Investigate cluster_pathway Illustrative PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

The Ascendant Scaffold: A Comparative Analysis of 7-Bromofuro[3,2-c]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer a superior balance of potency, selectivity, and drug-like properties is paramount. The 7-bromofuro[3,2-c]pyridine core has emerged as a compelling heterocyclic scaffold, demonstrating significant potential in the development of next-generation kinase inhibitors. This guide provides an in-depth, objective comparison of the this compound scaffold against established and widely utilized kinase inhibitor frameworks, including those based on pyrimidine, quinazoline, and indole cores. Through the synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic advantages offered by this rising chemical entity.

The Strategic Importance of the Kinase Inhibitor Scaffold

The scaffold of a kinase inhibitor is the foundational chemical architecture upon which selectivity and potency are built. It is the molecular chassis that orients key pharmacophoric elements into the ATP-binding pocket of the target kinase. A well-designed scaffold can confer significant advantages, including:

  • Novelty and Intellectual Property: A unique scaffold can provide a clear path to patent protection, a critical consideration in drug development.

  • Improved Selectivity: By presenting interaction motifs in a distinct three-dimensional arrangement, a novel scaffold can enable selective targeting of a specific kinase or kinase family, thereby minimizing off-target effects.

  • Favorable Physicochemical Properties: The core structure significantly influences solubility, metabolic stability, and cell permeability, all of which are critical for oral bioavailability and overall drug-likeness.

  • Synthetic Tractability: An efficient and versatile synthetic route to the scaffold is essential for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Unveiling the this compound Scaffold

The furo[3,2-c]pyridine system is a bicyclic heterocycle that marries the electron-rich furan ring with the electron-deficient pyridine ring. This fusion creates a unique electronic and steric environment. The introduction of a bromine atom at the 7-position further modulates the scaffold's properties, offering a key vector for further chemical modification through cross-coupling reactions, thus providing a versatile handle for SAR exploration.

Derivatives of the isomeric furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs)[1]. More directly, derivatives of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine have been investigated as potent JAK inhibitors, demonstrating in vivo efficacy[2]. While specific data for the 7-bromo-substituted parent aromatic scaffold is emerging, the broader furo[3,2-c]pyridine class has shown promise against various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs)[3][4]. The bromine atom can serve as a valuable synthetic handle for introducing further diversity and optimizing target engagement.

Core Structure of Kinase Inhibitor Scaffolds

Scaffolds cluster_0 This compound cluster_1 Pyrimidine cluster_2 Quinazoline cluster_3 Indole a a b b c c d d

Caption: Core chemical structures of the compared kinase inhibitor scaffolds.

Comparative Analysis with Established Scaffolds

To contextualize the potential of the this compound scaffold, we will compare it with three classes of scaffolds that have yielded numerous FDA-approved kinase inhibitors.

Pyrimidine-Based Scaffolds

The pyrimidine ring is a cornerstone of kinase inhibitor design, present in numerous successful drugs such as Imatinib (Gleevec®). Its nitrogen atoms frequently act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.

Quinazoline-Based Scaffolds

Quinazoline is another privileged scaffold, famously found in inhibitors of the epidermal growth factor receptor (EGFR), such as Gefitinib (Iressa®) and Erlotinib (Tarceva®)[5][6][7][8]. The 4-anilinoquinazoline framework is a well-established pharmacophore for targeting this class of kinases.

Indole-Based Scaffolds

The indole scaffold, present in compounds like Sunitinib (Sutent®), offers a different steric and electronic profile. The indole nitrogen can act as a hydrogen bond donor, providing an alternative interaction mode with the kinase hinge region[9].

Performance Data: A Head-to-Head Comparison

The following tables summarize publicly available IC50 data for representative kinase inhibitors from each scaffold class. It is important to note that direct, side-by-side comparisons in the same assay are ideal but not always available in the public domain. The data presented here are for illustrative purposes to highlight the potency achieved with each scaffold against relevant kinase targets.

Table 1: Furo[3,2-c]pyridine and Isomeric Scaffolds - Representative Kinase Inhibition Data

Compound ClassTarget KinaseIC50 (nM)Reference
Tetrahydrofuro[3,2-c]pyridine derivativeJAK20.7[2]
Furo[2,3-b]pyridine derivativeCDK2/cyclin A2930[4]
Pyrrolo[3,2-c]pyridine derivativeFMS30[10]
Furopyridine-based derivativeJAK21.28 - 7.35[3]

Table 2: Pyrimidine-Based FDA-Approved Kinase Inhibitors - Representative Kinase Inhibition Data

CompoundTarget Kinase(s)IC50 (nM)Reference
Imatinibv-Abl, c-Kit, PDGFR600, 100, 100[]
RuxolitinibJAK1, JAK23.3, 2.8
Si306 (Pyrazolo[3,4-d]pyrimidine)c-Src130 (Ki)[12]
Pyrazolo[3,4-d]pyrimidine derivativeEGFR34 - 135[13]

Table 3: Quinazoline-Based FDA-Approved Kinase Inhibitors - Representative Kinase Inhibition Data

CompoundTarget Kinase(s)IC50 (nM)Reference
GefitinibEGFR26 - 57[]
ErlotinibEGFR2
VandetanibVEGFR-2, EGFR40, 500
Quinazoline derivativeEGFR5.1[6]
Quinazoline derivativec-Met, VEGFR-252 - 84[5]

Table 4: Indole-Based FDA-Approved Kinase Inhibitors - Representative Kinase Inhibition Data

CompoundTarget Kinase(s)IC50 (nM)Reference
SunitinibVEGFR2, PDGFRβ, c-Kit2, 1, 4
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
Indole derivativeEGFR (WT), EGFR (T790M)30.1, 12.8[9]

Experimental Methodologies for Kinase Inhibitor Profiling

The robust evaluation of kinase inhibitors relies on well-defined and validated biochemical and cell-based assays. Below are protocols for two widely used in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay technology offers a sensitive and high-throughput method for measuring kinase activity in a homogenous format[14][15][16].

Experimental Protocol: HTRF® Kinase Assay

  • Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP in a suitable kinase reaction buffer. Dilute the test compounds to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound, 4 µL of the kinase solution, and 4 µL of the biotinylated substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding 5 µL of a solution containing a europium cryptate-labeled anti-phospho-substrate antibody and 5 µL of a solution containing streptavidin-XL665.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luminescent method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction[17][18][19][20].

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Kinase Reaction Setup: In a white, opaque 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound in a total volume of 25 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 30 minutes).

  • ATP Detection: Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Mix the contents and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

General Workflow for Kinase Inhibitor Screening

workflow compound Compound Library (incl. This compound derivatives) primary_screen Primary Screen (e.g., Kinase-Glo® at single concentration) compound->primary_screen hit_id Hit Identification primary_screen->hit_id Identify active compounds dose_response Dose-Response (IC50 determination) hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity Potent compounds cell_based Cell-Based Assays (Target Engagement & Functional Effects) selectivity->cell_based Selective compounds lead_opt Lead Optimization (SAR) cell_based->lead_opt Cell-active compounds

Caption: A typical workflow for the screening and identification of novel kinase inhibitors.

Signaling Pathway Context: JAK-STAT and PI3K/Akt/mTOR

To appreciate the therapeutic potential of targeting specific kinases, it is crucial to understand their roles in cellular signaling. The furo[3,2-c]pyridine scaffold has been implicated in the inhibition of kinases within the JAK-STAT and PI3K/Akt/mTOR pathways[21].

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and differentiation[22][23][24][25][26]. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation

Caption: Simplified schematic of the JAK-STAT signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism[27][28][29][30][31]. Its aberrant activation is one of the most common features of human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored area in the vast chemical space of kinase inhibitors. While established scaffolds like pyrimidine, quinazoline, and indole have a proven track record with numerous FDA-approved drugs, the furo[3,2-c]pyridine core offers a distinct and valuable alternative. The available data on related furo[3,2-c]pyridine derivatives suggest the potential for developing highly potent and selective inhibitors against key cancer and inflammation-related kinases such as JAKs and CDKs.

The strategic placement of a bromine atom at the 7-position provides a crucial synthetic handle for fine-tuning the scaffold's properties and exploring diverse chemical space through modern cross-coupling methodologies. This synthetic versatility is a key advantage for lead optimization campaigns.

Future research should focus on the systematic exploration of the this compound scaffold through the generation of focused compound libraries and their screening against a broad panel of kinases. Elucidating the structure-activity relationships and conducting in vivo studies with promising lead compounds will be critical to fully realize the therapeutic potential of this exciting and ascendant kinase inhibitor scaffold.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromofuro[3,2-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of 7-Bromofuro[3,2-c]pyridine-based inhibitors against other prominent kinase inhibitors. We will explore the underlying scientific principles for evaluating inhibitor selectivity and provide detailed experimental protocols for accurate profiling, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Furo[3,2-c]pyridine Scaffold in Kinase Inhibition

The furo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to function as a "hinge-binding" motif for a variety of protein kinases. Its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors allow for high-affinity interactions within the ATP-binding pocket of these enzymes. The 7-bromo substitution on this scaffold can further enhance potency and modulate selectivity by engaging with specific amino acid residues in the target kinase.

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutics. However, the high degree of structural conservation in the ATP-binding site across the human kinome—comprising over 500 members—presents a significant challenge: achieving inhibitor selectivity. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in the development of safe and effective kinase inhibitors.

This guide will focus on the methodologies used to characterize the selectivity of a hypothetical, yet representative, this compound-based inhibitor targeting key kinases such as p38 MAP kinase and Src kinase, and compare its performance against established inhibitors.

The Critical Role of Selectivity Profiling

The goal of selectivity profiling is to understand an inhibitor's interaction landscape across the entire kinome. A truly "selective" inhibitor potently inhibits its intended target while having minimal effect on other kinases. This is often quantified using a "Selectivity Score," which is the ratio of the number of kinases inhibited above a certain threshold to the total number of kinases tested.

We will explore two complementary, industry-standard methodologies for generating this data:

  • Biochemical Profiling (e.g., KINOMEscan™): This approach assesses the direct interaction between the inhibitor and a large panel of purified kinases. It provides a broad, quantitative measure of binding affinity (typically expressed as the dissociation constant, Kd) across the kinome. This method is invaluable for initial, comprehensive screening.

  • Cellular Target Engagement (e.g., NanoBRET™): Following biochemical screening, it is crucial to confirm that the inhibitor engages its target within the complex environment of a living cell. Cellular assays measure target occupancy and can reveal the impact of cell permeability, efflux pumps, and intracellular ATP concentrations on inhibitor performance.

Below is a diagram illustrating the central role of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are common targets for furo[3,2-c]pyridine-based inhibitors.

G cluster_0 Extracellular Signals cluster_1 Cell Surface Receptors cluster_2 MAPK Signaling Cascades cluster_3 Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Cytokines Stress / Cytokines GPCR GPCR Cytokines->GPCR Ras Ras RTK->Ras Rac_Cdc42 Rac_Cdc42 GPCR->Rac_Cdc42 ASK1 ASK1 GPCR->ASK1 Raf Raf Ras->Raf MEK1_2 MEK1_2 Raf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation PAK PAK Rac_Cdc42->PAK MEKK MEKK PAK->MEKK MKK4_7 MKK4_7 MEKK->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MKK3_6 MKK3_6 ASK1->MKK3_6 Target of Furo[3,2-c]pyridines p38 p38 MKK3_6->p38 Target of Furo[3,2-c]pyridines Inflammation Inflammation p38->Inflammation

Caption: Simplified MAPK signaling pathway highlighting p38 as a target.

Comparative Cross-Reactivity Data

To illustrate the importance of selectivity, the table below presents a hypothetical but realistic comparison between a novel this compound-based inhibitor ("7-Bromo-FP") and Dasatinib, a well-known multi-kinase inhibitor approved for clinical use. The data is presented as the dissociation constant (Kd, in nM), where a lower value indicates a stronger binding affinity.

Kinase Target7-Bromo-FP (Kd, nM)Dasatinib (Kd, nM)Comments
Primary Targets
p38α (MAPK14)5 307-Bromo-FP shows higher potency for p38α.
SRC10 <1 Dasatinib is significantly more potent against SRC.
Key Off-Targets
JNK12515Both inhibitors show some activity against JNK1.
JNK24028Both inhibitors show some activity against JNK2.
ABL1>10,000<1 7-Bromo-FP is highly selective against ABL1.
KIT8,5005Dasatinib strongly inhibits KIT, a known off-target.
VEGFR21,200807-Bromo-FP shows weaker off-target activity on VEGFR2.
LCK1502 Dasatinib is a potent inhibitor of the Src-family kinase LCK.

Analysis:

From this data, we can infer that "7-Bromo-FP" is a potent and relatively selective inhibitor of p38α and Src, with significantly less activity against major off-targets like ABL1 and KIT compared to Dasatinib. Dasatinib, while a powerful therapeutic, demonstrates a much broader activity profile, which contributes to both its efficacy in certain cancers and its known side-effect profile. The high selectivity of "7-Bromo-FP" against ABL1 is a key differentiating feature.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of robust and reproducible data, standardized protocols are essential. Below is a detailed workflow for a competitive binding assay, a common method for large-scale kinome profiling.

Workflow: Kinome-Wide Profiling via Competitive Binding Assay

G cluster_workflow Experimental Workflow A 1. Compound Preparation - Solubilize 7-Bromo-FP in DMSO. - Prepare serial dilutions. C 3. Compound Addition - Add diluted 7-Bromo-FP to assay wells. - Include positive/negative controls. A->C B 2. Assay Plate Setup - Add kinase-tagged phage or DNA-tagged kinase to each well. B->C D 4. Probe Addition - Add a biotinylated, broad-spectrum 'tracer' inhibitor to all wells. C->D E 5. Incubation & Capture - Allow binding to reach equilibrium. - Capture kinase complexes on streptavidin-coated plate. D->E F 6. Wash & Elution - Wash away unbound components. - Elute captured kinases. E->F G 7. Quantification - Quantify eluted kinase using qPCR or other sensitive detection methods. F->G H 8. Data Analysis - Calculate percent inhibition relative to controls. - Determine Kd values. G->H

Caption: Workflow for a competitive binding-based kinome scan.

Detailed Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient that will be used to determine the dose-response curve.

  • Assay Plate Preparation:

    • Use a multi-well plate containing a panel of individual, purified human kinases. In systems like KINOMEscan, kinases are expressed as fusions with T7 phage.

  • Inhibitor Incubation:

    • Add the test inhibitor (e.g., 7-Bromo-FP) at various concentrations to the wells containing the kinases.

    • Include control wells: a "no inhibitor" control (DMSO only) and a "high concentration" positive control with a known broad-spectrum inhibitor.

  • Competitive Binding:

    • Add a fixed concentration of a biotinylated, broad-spectrum kinase inhibitor (a "tracer") to all wells. This tracer will compete with the test inhibitor for binding to the kinase's ATP site.

    • Incubate the plate to allow the binding interactions to reach equilibrium.

  • Capture and Wash:

    • Transfer the contents of the assay plate to a streptavidin-coated plate. The biotinylated tracer, along with any kinase it is bound to, will be immobilized.

    • Wash the plate multiple times to remove any unbound kinases (i.e., kinases that were bound by the test inhibitor).

  • Quantification:

    • The amount of kinase remaining in each well is quantified. For phage-display systems, this is typically done using quantitative PCR (qPCR) to measure the amount of phage DNA.

    • The signal is inversely proportional to the potency of the test inhibitor. A strong inhibitor will prevent the tracer from binding, leading to the kinase being washed away and a low signal.

  • Data Analysis:

    • The raw data is converted into percent inhibition values.

    • These values are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the dissociation constant (Kd) for each kinase.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated, rigorous cross-reactivity profiling is fundamental to characterizing these compounds and differentiating them from existing therapeutics like Dasatinib. By employing a dual strategy of broad biochemical screening followed by cellular target engagement validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for identifying lead candidates with a higher probability of success in preclinical and clinical development, ultimately leading to safer and more effective targeted therapies.

A Comparative Guide for Synthetic Chemists: 7-Bromofuro[3,2-c]pyridine vs. 7-Chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel therapeutics and functional materials, halogenated furo[3,2-c]pyridines are indispensable building blocks. The choice between 7-Bromofuro[3,2-c]pyridine and its chloro-analogue is a critical decision point in synthetic strategy, with significant implications for reactivity, cost, and scalability. This guide provides an in-depth comparative analysis to inform researchers, scientists, and drug development professionals in making the optimal selection for their specific applications.

PART 1: Core Physicochemical and Reactivity Profiles

The fundamental distinction between these two compounds lies in the nature of the halogen at the 7-position. This single atomic substitution dictates the compound's behavior in pivotal synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Aryl and heteroaryl bromides are generally more reactive than their chloro-counterparts in these reactions.[1][2] This reactivity trend is primarily governed by the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-determining.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to cleave during the oxidative addition of the palladium(0) catalyst.[1]

Table 1: Comparative Physicochemical Properties

PropertyThis compound7-Chlorofuro[3,2-c]pyridine
Molecular Weight 198.03 g/mol 153.57 g/mol [3]
CAS Number 603300-96-5182691-75-4 (for furo[3,2-b] isomer)
Appearance SolidBrown solid (for furo[3,2-b] isomer)[3]
Purity Typically ≥98%Not widely reported
Storage Sealed in dry, 2-8°CInert atmosphere, 2-8°C[3]

PART 2: Synthesis and Application in Cross-Coupling Reactions

The synthesis of these halogenated furopyridines often involves multi-step processes to construct the bicyclic core, followed by halogenation.[4][5] Their true utility is realized as electrophilic partners in cross-coupling reactions, a cornerstone of modern C-C bond formation.

The Suzuki-Miyaura Cross-Coupling: A Comparative Workflow

The Suzuki-Miyaura reaction is a widely used method for synthesizing biaryl and heterobiaryl structures.[6] The choice between the bromo- and chloro-substituted furopyridine significantly impacts reaction conditions and outcomes.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-6 mol%), and a base (e.g., K₃PO₄, 1.5-2.0 equiv).[6]

  • Reagent Addition: Add the 7-halofuro[3,2-c]pyridine (1.0 equiv), the boronic acid or ester coupling partner (1.1-1.5 equiv), and the solvent (e.g., n-butanol or dioxane).[6]

  • Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired coupled product.

Reactivity Comparison and Strategic Implications
  • This compound: This derivative is the more reactive of the two. The lower C-Br bond energy facilitates a faster rate of oxidative addition, which is often the rate-limiting step.[1] This allows for:

    • Milder reaction conditions (lower temperatures, shorter reaction times).

    • Higher yields, especially with less reactive boronic acids.

    • Greater success in complex syntheses where preserving sensitive functional groups is crucial.

  • 7-Chlorofuro[3,2-c]pyridine: While less reactive, aryl chlorides are highly desirable starting materials due to their lower cost and wider availability.[7][8] Achieving efficient coupling with 7-chlorofuro[3,2-c]pyridine typically requires:

    • More advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition to the C-Cl bond.[1][6]

    • Potentially higher catalyst loadings and temperatures.

    • Longer reaction times.

The development of highly active catalyst systems has significantly broadened the scope for the use of more economical aryl chlorides, making them a viable option for many applications, especially in large-scale synthesis.[1][7]

Caption: Decision matrix for selecting the appropriate 7-halofuro[3,2-c]pyridine.

PART 3: Conclusion and Future Outlook

The choice between this compound and 7-chlorofuro[3,2-c]pyridine is a strategic one, balancing reactivity against economic factors. For early-stage research, medicinal chemistry, and complex target synthesis where reliability and mild conditions are prized, the bromo-derivative is often the superior choice. For process development and large-scale manufacturing, the cost benefits of the chloro-analogue are compelling, provided a robust and efficient catalytic system can be developed.

The continuous evolution of palladium catalysis continues to close the reactivity gap between aryl bromides and chlorides. As new, more powerful ligands and pre-catalysts emerge, the utility of 7-chlorofuro[3,2-c]pyridine and other challenging heteroaryl chlorides will undoubtedly expand, offering more economical and sustainable pathways for the synthesis of vital chemical entities.

References

Bridging the Benchtop and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous one. This guide provides a deep, comparative analysis of the in vitro and in vivo efficacy of a promising class of heterocyclic compounds: 7-Bromofuro[3,2-c]pyridines. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind experimental design and the critical interpretation of results that bridge the gap between cellular assays and whole-organism efficacy.

This analysis centers on a specific derivative, a potent inhibitor of spleen tyrosine kinase (Syk), a crucial mediator in immune signaling pathways. Dysregulation of Syk is implicated in various inflammatory diseases and B-cell malignancies, making it a compelling therapeutic target.

Part 1: In Vitro Characterization - Defining Potency and Cellular Impact

The initial phase of evaluation seeks to answer a fundamental question: Does the compound interact with its intended target and elicit a biological response in a controlled cellular environment? Our investigation into the 7-Bromofuro[3,2-c]pyridine derivative began with foundational in vitro assays.

Experimental Rationale

The choice of assays was deliberate. A cell-free biochemical assay is essential to determine direct target engagement and intrinsic potency (IC50) without the confounding variables of cell membranes or efflux pumps. Following this, a cell-based assay is critical to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment, leading to a measurable downstream effect.

Workflow for In Vitro Efficacy Assessment

cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Activity A Compound Synthesis (this compound core) B Biochemical Assay (Recombinant Syk Kinase) A->B Test Compound C Determine IC50 (Direct Inhibitory Potency) B->C Measure Kinase Activity D Cell-Based Assay (e.g., Ramos B-cell line) C->D Proceed if IC50 < 100 nM E Stimulate B-cell Receptor (BCR) (e.g., with anti-IgM) D->E Treat with Compound F Measure Downstream Marker (e.g., Phospho-ERK via Western Blot) E->F Induce Signaling G Determine EC50 (Cellular Functional Potency) F->G Quantify Inhibition cluster_0 Model Induction & Grouping cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis A Acclimatize DBA/1 Mice B Induce Arthritis (Collagen Emulsion Injections) A->B C Randomize into Groups (Vehicle, Compound, Positive Control) B->C Onset of Symptoms D Administer Treatment Daily (e.g., Oral Gavage) C->D E Monitor Clinical Score (0-4 scale for inflammation) D->E F Measure Paw Thickness (Calipers) D->F I Statistical Analysis (Compare treatment vs. vehicle) E->I F->I G Terminal Blood Draw (PK/PD Analysis) H Histopathology of Joints (Assess tissue damage) G->H cluster_0 In Vitro Results cluster_1 In Vivo Outcome cluster_2 Translational Bridge (ADME/Tox) invitro High Potency (Low nM IC50/EC50) A Absorption invitro->A Oral Bioavailability invivo Therapeutic Efficacy M Metabolism invivo->M Metabolic Stability (e.g., CYP450 activity) T Toxicity invivo->T Off-Target Effects D Distribution A->D Plasma Protein Binding D->invivo Target Tissue Exposure E Excretion M->E Clearance Rate

A-Kinase-First Approach: A Guide to Assessing the Selectivity of 7-Bromofuro[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a critical class of enzymes.[1][2] Their role as master regulators of cellular signaling makes them prime therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[3] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A promiscuous inhibitor can lead to off-target effects, complicating clinical development and potentially causing adverse side effects.[3] Therefore, a rigorous and systematic assessment of inhibitor selectivity is not just a recommendation but a cornerstone of successful kinase inhibitor development.

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors built upon the 7-Bromofuro[3,2-c]pyridine scaffold. While this specific scaffold is not as extensively documented in publicly available literature as some other "privileged" structures, its heterocyclic nature suggests its potential to form key interactions within the kinase active site. The methodologies outlined herein are designed to be broadly applicable, providing a robust pathway for characterizing the selectivity profile of any novel kinase inhibitor.

The Selectivity Profiling Cascade: A Multi-Tiered Strategy

A successful selectivity assessment employs a tiered approach, beginning with a broad survey of the kinome and progressively narrowing the focus to confirm on-target activity and quantify off-target interactions. This cascade ensures a thorough understanding of a compound's activity profile in a resource-efficient manner.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Potency cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional & Phenotypic Analysis T1 Initial Screen (e.g., KINOMEscan®) T2 IC50 Determination (Biochemical Assays) T1->T2 Confirm Hits T3 Live-Cell Assays (e.g., NanoBRET™, CETSA®) T2->T3 Validate in Cells T4 Cellular Function Assays (e.g., Western Blot, Proliferation) T3->T4 Assess Functional Impact

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Casting a Wide Net with Broad Kinome Screening

The initial step in assessing the selectivity of a novel this compound-based inhibitor is to screen it against a large, representative panel of human kinases. This provides a global view of the compound's interaction space and identifies potential on- and off-targets.

Featured Technology: KINOMEscan®

KINOMEscan® is a widely used competition binding assay platform that quantitatively measures the interaction of a test compound with a panel of over 480 kinases.[5][6] This technology is ATP-independent, meaning it measures the true thermodynamic binding affinity (Kd) rather than IC50 values, which can be influenced by ATP concentration.[5]

Experimental Protocol: KINOMEscan® Profiling

While the specific protocol is proprietary to the service provider (e.g., Eurofins Discovery), the general principle involves the following steps:

  • Compound Submission: The this compound inhibitor is submitted at a single, high concentration (e.g., 1 or 10 µM) for initial screening.

  • Competition Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A potent interaction between the test compound and a kinase results in a lower amount of that kinase captured on the solid support.

  • Data Analysis: Results are typically reported as a percentage of control, with lower percentages indicating stronger binding.

Data Presentation: KINOMEscan® Results

The results from a broad kinome screen are often visualized using a TREEspot™ diagram, which maps the inhibitor's interactions onto a phylogenetic tree of the human kinome. For a more quantitative summary, a table of hits is provided.

Kinase TargetPercent of Control (%) @ 1 µM
Primary Target X 5
Off-Target A15
Off-Target B35
......
Most other kinases>90

Tier 2: Confirming Hits with Orthogonal Validation and Potency Determination

Hits identified in the primary screen must be validated using an orthogonal assay, preferably one that measures enzymatic activity rather than just binding. This step confirms the initial findings and provides a quantitative measure of potency (IC50).

Featured Technology: In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7] The ADP-Glo™ Kinase Assay is a popular choice due to its high sensitivity and broad applicability.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a general procedure for determining the IC50 value of a this compound inhibitor against its primary target and key off-targets.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the kinase of interest and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of the this compound inhibitor in DMSO, and then dilute further in kinase buffer to create 2X inhibitor solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[8]

Data Presentation: Comparative IC50 Values

CompoundPrimary Target X IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / Primary Target X)
7-Bromo-Inhibitor-1 10500>10,00050

Tier 3: Moving into the Cell with Target Engagement Assays

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in preclinical development. Cellular target engagement assays provide this crucial piece of evidence.

Featured Technology: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a target protein in intact cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[10] Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal.[10]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Nluc NanoLuc-Kinase Tracer Fluorescent Tracer Nluc->Tracer BRET Signal Nluc2 NanoLuc-Kinase Tracer2 Fluorescent Tracer Nluc2->Tracer2 No BRET Inhibitor 7-Bromo-Inhibitor Inhibitor->Nluc2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from Promega's technical manuals.[11]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.[10]

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Add the this compound inhibitor at various concentrations to the wells.

    • Add the specific NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal.[10]

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[10]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.

Tier 4: Connecting Target Engagement to Cellular Function

The final tier of selectivity profiling involves assessing the functional consequences of inhibiting the primary target and potential off-targets. This can be achieved through a variety of cell-based assays that measure downstream signaling events or phenotypic outcomes.

Featured Technology: Western Blotting for Phospho-Substrate Analysis

Western blotting is a classic and powerful technique to measure the phosphorylation status of a kinase's downstream substrate. A selective inhibitor should reduce the phosphorylation of the primary target's substrate without affecting the substrates of known off-targets.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Plate cells and grow to ~80% confluency.

    • Treat the cells with a dose-response of the this compound inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[12]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Data Presentation: Functional Selectivity

The results can be presented as a dose-response curve showing the inhibition of substrate phosphorylation, ideally comparing the effect on the primary target's pathway versus an off-target's pathway.

Conclusion: Building a Comprehensive Selectivity Profile

The this compound scaffold holds potential for the development of novel kinase inhibitors. However, as with any new chemical entity, a thorough understanding of its selectivity profile is paramount. By employing a tiered approach that integrates broad kinome screening, orthogonal biochemical validation, cellular target engagement, and functional cellular assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is essential for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies.

References

A Comparative Analysis of Furo[3,2-c]pyridine Analogs in Kinase Inhibition: A Computational Docking Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, particularly in oncology, the landscape of kinase inhibitor discovery is in a perpetual state of evolution. The furo[3,2-c]pyridine scaffold has recently garnered significant attention as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the computational docking performance of a representative furo[3,2-c]pyridine analog against established kinase inhibitors, supported by available experimental data. While specific computational studies on 7-Bromofuro[3,2-c]pyridine analogs are not extensively documented in publicly available literature, this guide will utilize a closely related and well-characterized furo[3,2-c]pyridine derivative, OSI-296, as a primary exemplar to provide a relevant and insightful analysis. We will delve into the causality behind experimental choices in a typical computational docking workflow, ensuring a self-validating and robust protocol.

The Furo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The furo[3,2-c]pyridine core is a heterocyclic motif that has demonstrated significant potential in medicinal chemistry. Its rigid, planar structure provides a unique scaffold for the presentation of pharmacophoric features necessary for potent and selective kinase inhibition. Derivatives of this scaffold have been investigated for their activity against a range of kinases, including receptor tyrosine kinases like c-MET and RON, which are implicated in various cancers. The electron-rich furan ring fused with the pyridine ring creates a distinct electronic environment that can be exploited for specific interactions within the ATP-binding pocket of kinases. The potential for substitution at various positions, such as the 7-position with a bromine atom, allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

Comparative Inhibitory Activity: Furo[3,2-c]pyridines vs. The Field

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values of the furo[3,2-c]pyridine derivative OSI-296 against its primary targets, c-MET and RON, in comparison to other well-known kinase inhibitors. For a broader perspective, data for inhibitors targeting other kinase families, where furopyridine scaffolds have also shown potential, are included.

Table 1: Comparison of Inhibitory Activity (IC50) against c-MET Kinase

CompoundScaffold Typec-MET IC50 (nM)
OSI-296Furo[3,2-c]pyridine42 (cellular)
CrizotinibAminopyridine4
CabozantinibQuinoline1.3
CapmatinibImidazopyrazine0.8
SavolitinibPyrazolopyrimidine5

Table 2: Comparison of Inhibitory Activity (IC50) against RON Kinase

CompoundScaffold TypeRON IC50 (nM)
OSI-296Furo[3,2-c]pyridine200 (cellular)
BMS-777607Pyrrolo-pyridine1.8
SunitinibIndolinone37
DasatinibAminothiazole1.1

Table 3: Inhibitory Activity of Furopyridine Derivatives Against Other Kinases

Compound ClassTarget KinaseRepresentative IC50 (µM)
Furopyridine DerivativeCDK2/cyclin A20.24
Furopyridine DerivativePI3Kα0.175
Furopyridine DerivativeJAK2Potent inhibition observed

The data indicates that while OSI-296 shows promising activity, particularly against c-MET, other scaffolds have led to inhibitors with even greater potency. This underscores the importance of continued optimization of the furo[3,2-c]pyridine scaffold, potentially through substitutions like the 7-bromo group, to enhance its inhibitory potential.

A Step-by-Step Guide to a Validated Computational Docking Workflow

To rationally design and compare the potential efficacy of this compound analogs, a robust computational docking workflow is essential. This process predicts the preferred binding orientation and affinity of a ligand to its protein target. The following protocol is a self-validating system designed for scientific integrity.

Part 1: Preparation of the Receptor and Ligand
  • Protein Preparation :

    • Selection : Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will consider PI3Kα (PDB ID: 4JPS)[1][2] and JAK2 (PDB ID: 4C61)[3] as representative targets. The choice of PDB structure is critical; selecting a high-resolution structure with a co-crystallized ligand similar to the query compound provides a more reliable starting point.

    • Cleaning : Remove all non-essential molecules, including water, co-factors, and the original ligand from the PDB file using molecular visualization software like PyMOL or UCSF Chimera.

    • Protonation and Optimization : Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). This step is crucial for accurate hydrogen bond prediction. Energy minimization of the protein structure is then performed to relieve any steric clashes.

  • Ligand Preparation :

    • Structure Generation : The 3D structures of the this compound analogs and the comparative inhibitors are generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol or .sdf).

    • Energy Minimization : The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is vital as the initial 2D drawing does not represent the most energetically favorable 3D structure.

Part 2: Molecular Docking Simulation
  • Grid Box Generation : A grid box is defined around the active site of the kinase. The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The co-crystallized ligand's position is often used to center the grid box, ensuring the docking search is focused on the relevant binding site.

  • Docking with AutoDock Vina :

    • Rationale : AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed. It employs a Lamarckian genetic algorithm for ligand conformational searching.

    • Execution : The prepared protein and ligand files, along with the grid parameters, are used as input for the AutoDock Vina simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

Part 3: Analysis and Validation of Docking Results
  • Pose Analysis : The top-ranked binding poses for each ligand are visually inspected to analyze the key interactions with the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential steric clashes. This qualitative analysis provides insights into the structural basis of binding.

  • Redocking Validation : To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the original PDB file and then re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[4]

  • Comparative Analysis : The docking scores and binding interactions of the this compound analogs are compared with those of the known inhibitors. This comparison helps to predict the relative potency of the novel compounds and to understand the structural features that contribute to their binding affinity.

Visualizing the Path to Inhibition: Workflows and Pathways

To better understand the experimental and biological context, the following diagrams, generated using Graphviz (DOT language), illustrate the computational docking workflow and a key signaling pathway targeted by these inhibitors.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Select Target PDB Clean Clean Protein PDB->Clean Protonate Protonate & Optimize Clean->Protonate Grid Define Grid Box Protonate->Grid Ligand Prepare Ligand Ligand->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Binding Poses Dock->Analyze Validate Redocking Validation Analyze->Validate Compare Compare with Known Inhibitors Analyze->Compare

Caption: A generalized workflow for computational molecular docking studies.

PI3K_pathway cluster_upstream Upstream Signaling cluster_core PI3K/Akt Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a furo[3,2-c]pyridine analog.

Conclusion and Future Directions

Computational docking studies provide a powerful and cost-effective approach to prioritize and rationally design novel kinase inhibitors. The furo[3,2-c]pyridine scaffold, exemplified by compounds like OSI-296, represents a promising starting point for the development of new therapeutics targeting kinases such as c-MET, RON, PI3K, and JAK. While direct experimental and computational data for this compound analogs remains to be fully elucidated in the public domain, the methodologies and comparative data presented in this guide offer a robust framework for their investigation. Future studies should focus on the synthesis and in vitro evaluation of these specific analogs to validate the computational predictions and to further explore the therapeutic potential of this exciting class of compounds. The strategic placement of a bromine atom at the 7-position could potentially lead to enhanced binding affinity and selectivity through favorable halogen bonding or by occupying a specific hydrophobic pocket within the kinase active site, a hypothesis that warrants experimental verification.

References

Safety Operating Guide

Disposal Protocol: Safe Management of 7-Bromofuro[3,2-c]pyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromofuro[3,2-c]pyridine and associated waste materials. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Compound Hazard Profile

This compound is a brominated heterocyclic compound requiring careful handling. As with any halogenated organic compound, it is classified as hazardous waste, and its disposal is regulated.[1][2] The primary hazards are associated with irritation and potential harm upon ingestion or exposure to skin, eyes, and the respiratory system.[3][4]

Property Information
Chemical Name This compound
Physical Form Solid
GHS Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3][4]
Core Principles of Halogenated Waste Management

The defining feature of this compound waste is the presence of bromine, a halogen. Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogens are subject to specific disposal pathways.[5][6]

The cardinal rule of disposal is the strict segregation of waste streams .

  • Causality: Halogenated organic compounds cannot be disposed of via typical solvent recovery methods like fuel blending.[7] Their incineration requires specialized facilities with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide). Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and complexity.[7]

Therefore, all waste materials contaminated with this compound must be placed in a dedicated "Halogenated Organic Waste" container.[8][9][10]

Required Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] The following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]

  • Body Protection: A fully buttoned laboratory coat.[1]

Step-by-Step Disposal Procedure

This protocol ensures that all forms of waste contaminated with this compound are collected safely and in compliance with regulations.

  • Prepare the Disposal Area: Before beginning work, ensure a designated halogenated waste container is present in the fume hood. The container must be clearly and correctly labeled.[10]

  • Transfer of Solid Waste:

    • Carefully transfer residual this compound solid from reaction vessels or storage containers into the designated halogenated waste container.

    • Use a spatula or powder funnel to prevent dispersal. Avoid generating dust.

    • Any contaminated weighing paper, gloves, or wipes must also be placed in this container.

  • Decontamination of Glassware:

    • Rinse all contaminated glassware (beakers, flasks, funnels, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone, methylene chloride).

    • Crucially, this solvent rinsate is now considered halogenated hazardous waste. Collect the rinsate in the same halogenated waste container.[9] This step is vital to prevent the introduction of hazardous material into aquatic ecosystems via drain disposal.[3][11]

  • Collection of Contaminated Solvents:

    • Any reaction solvents or solutions containing this compound must be disposed of as halogenated waste.

    • Carefully pour these liquids into the designated liquid halogenated waste container.

  • Final Seal and Storage:

    • Once waste has been added, securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[7][10]

    • Store the container in a designated and properly marked Satellite Accumulation Area (SAA) away from incompatible materials like strong acids or oxidizers.[1]

  • Request for Pickup: When the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[10]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • Spill Containment:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12]

    • Do not use combustible materials like paper towels to absorb the bulk of a spill.

    • Carefully sweep or scoop the absorbed material into a sealable container. Label it clearly as "Hazardous Waste: this compound Spill Debris" and dispose of it through EHS.[1]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move the affected person to fresh air.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G start Start: Waste Generation identify Identify Waste Type (Solid, Liquid, PPE, Rinsate) start->identify ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe_check fume_hood Step 2: Work Inside Chemical Fume Hood ppe_check->fume_hood segregate Step 3: Locate Designated HALOGENATED Waste Container fume_hood->segregate label_check Step 4: Verify Container is Properly Labeled 'Hazardous Waste' segregate->label_check transfer Step 5: Transfer Waste (Solid, Liquid, Contaminated Items) label_check->transfer decon Step 6: Decontaminate Glassware & Collect Rinsate into SAME Container transfer->decon seal_store Step 7: Securely Seal Container & Store in Satellite Accumulation Area decon->seal_store contact_ehs Step 8: Request Pickup from EHS When Full seal_store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 7-Bromofuro[3,2-c]pyridine demands the highest standards of safety and procedural excellence. This guide serves as an essential operational directive for the safe handling of this compound. It moves beyond a simple checklist to provide a deep, cause-and-effect understanding of the necessary precautions, ensuring that safety protocols are not just followed, but are intrinsically understood as a function of the compound's specific chemical nature.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound's hazard profile, derived from its structural alerts as a brominated heterocyclic pyridine derivative, dictates every subsequent procedural step. The primary causality for the stringent PPE requirements outlined below is its classification under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Profile of this compound and Analogs

Hazard Class GHS Code Practical Implication & Rationale for Protection
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] This necessitates preventing hand-to-mouth contamination through diligent glove use and hand washing.
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[2] This is a critical hazard, mandating impermeable gloves and protective body coverings to prevent systemic toxicity via skin absorption.
Skin Irritation H315 Causes skin irritation.[1][2][3][4] Direct contact can lead to inflammation, redness, or dermatitis, requiring comprehensive skin protection.
Serious Eye Irritation H319 / H320 Causes serious eye irritation.[1][2][3][4] Splashes pose a significant risk of severe, potentially lasting eye damage, making robust eye protection non-negotiable.
Acute Toxicity (Inhalation) H332 Harmful if inhaled.[2] Inhalation of the solid as dust or aerosol can lead to systemic harm.

| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3][4] The compound can irritate the lungs and respiratory tract, mandating the use of engineering controls like fume hoods to prevent inhalation. |

The presence of the GHS07 "Exclamation Mark" pictogram for this compound summarizes these irritant and acute toxicity warnings.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the hazards identified above. The following protocol represents the minimum standard for handling this compound in any quantity.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary layer of defense is an engineering control. All handling of this compound solid must be performed inside a certified chemical fume hood. [4][5] This is the most effective way to mitigate inhalation risks (H332, H335) by containing dust and aerosols at the source.

Mandatory PPE for All Operations
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] Standard safety glasses do not provide a seal and are insufficient protection against the serious eye irritation hazard (H319).

    • Recommended for High-Risk Operations: For procedures involving larger quantities (>5g), risk of splashing (e.g., rapid dissolution), or heating, a full-face shield should be worn over chemical splash goggles for maximum protection.

  • Hand Protection:

    • Material: Chemical-impermeable gloves are required. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including halogenated organics.[5]

    • Protocol: Always inspect gloves for tears or punctures before use.[6] For extended operations, consider double-gloving. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection:

    • Minimum Requirement: A long-sleeved, properly fastened laboratory coat.[7] This protects against minor spills and prevents contamination of personal clothing.[7]

    • Recommended for High-Risk Operations: When handling larger quantities or in situations with a significant splash risk, supplement the lab coat with a chemical-resistant apron.

  • Respiratory Protection:

    • Standard Operations: A chemical fume hood serves as the primary respiratory protection.

    • Emergency or Non-Routine Operations: In the event of a significant spill outside of a fume hood or failure of ventilation, a NIOSH-approved respirator is necessary. For this solid compound, an N95-rated particulate respirator is a minimum, but a respirator with combination organic vapor/particulate cartridges would provide more comprehensive protection.

Table 2: Recommended PPE for Specific Laboratory Operations

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Control
Weighing/Aliquoting Solid Chemical Splash Goggles Nitrile Gloves (Double-Gloving Recommended) Lab Coat Chemical Fume Hood
Dissolution/Solution Prep Face Shield over Goggles Nitrile Gloves Lab Coat & Chemical Apron Chemical Fume Hood
Reaction Setup/Monitoring Chemical Splash Goggles Nitrile Gloves Lab Coat Chemical Fume Hood

| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Nitrile Gloves | Chemical-Resistant Gown/Apron | NIOSH-Approved Respirator |

Procedural Blueprint for Safe Handling

A self-validating safety system relies on a consistent, step-by-step process that minimizes the opportunity for error.

Step 1: Preparation and Pre-Handling Check
  • Risk Assessment: Verbally confirm the hazards of the compound and the planned procedure.

  • Area Preparation: Ensure the chemical fume hood is operational, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Have all necessary equipment, solvents, and waste containers pre-labeled and within reach inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then goggles, then gloves).

Step 2: Chemical Handling
  • Weighing: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust.

  • Transfer: Use a spatula for transfers. If creating a solution, add the solid slowly to the solvent to avoid splashing.

  • Execution: Keep all containers capped when not in immediate use. Conduct the entire experiment within the fume hood.

Step 3: Post-Handling and Decontamination
  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat.[8]

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[4][6]

Emergency Protocols: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Prevent the spill from spreading. For this solid, you can cover it with an absorbent, inert material. Do not allow the chemical to enter drains.[9][10]

  • Cleanup: Wearing the appropriate escalated PPE (Table 2), gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[10]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, weighing paper, absorbent pads, and disposable lab coats. These items must be placed in a designated solid hazardous waste container.[8]

  • Compliance: All disposal must adhere strictly to institutional, local, state, and federal environmental regulations.[8]

Visualization: PPE Selection & Safe Handling Workflow

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

G start Start: Plan Experiment with this compound risk_assessment 1. Conduct Risk Assessment - Review Hazards (H302, H312, H315, H319, H335) - Evaluate Procedure Scale & Splash Potential start->risk_assessment eng_controls 2. Implement Engineering Controls - Verify Chemical Fume Hood Certification - Ensure Clear & Uncluttered Workspace risk_assessment->eng_controls ppe_selection 3. Select Task-Specific PPE (Refer to Table 2) eng_controls->ppe_selection don_ppe 4. Don PPE Correctly ppe_selection->don_ppe handling 5. Execute Handling Protocol - Weighing & Transfer - Reaction Monitoring don_ppe->handling decon 6. Decontaminate & Clean Up handling->decon Normal Workflow spill EMERGENCY Spill or Exposure Occurs handling->spill If incident occurs doff_ppe 7. Doff PPE Correctly (to avoid cross-contamination) decon->doff_ppe disposal 8. Segregate & Dispose of Waste - Chemical Waste - Contaminated Solids doff_ppe->disposal end End: Procedure Complete disposal->end spill->decon Follow Emergency Protocol

Caption: Decision workflow for PPE selection and safe handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.